molecular formula C6H8 B1606660 Cyclopropylidene cyclopropane CAS No. 27567-82-4

Cyclopropylidene cyclopropane

Cat. No.: B1606660
CAS No.: 27567-82-4
M. Wt: 80.13 g/mol
InChI Key: VIVNOHOCUKALPP-UHFFFAOYSA-N
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Description

Cyclopropylidene cyclopropane is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropylidene cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropylidene cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropylidenecyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVNOHOCUKALPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181968
Record name Cyclopropylidene cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27567-82-4
Record name Cyclopropylidene cyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylidene cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile and Technical Guide: Cyclopropylidene Cyclopropane (Bicyclopropylidene)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data of Cyclopropylidene Cyclopropane (Bicyclopropylidene) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropylidene cyclopropane (IUPAC: 1,1'-bicyclopropylidene) is a unique C₆H₈ hydrocarbon characterized by exceptional ring strain, high symmetry (


), and a "spring-loaded" double bond connecting two cyclopropane rings. Unlike typical tetrasubstituted alkenes, its spectroscopic signature is heavily influenced by the high 

-character of the carbon atoms and the significant strain energy (approx. 60–70 kcal/mol).

This guide provides a definitive reference for the spectroscopic identification of bicyclopropylidene, detailing its anomalous vibrational behavior, specific NMR shifts, and synthetic protocols. It serves as a critical resource for researchers utilizing this molecule as a building block for high-energy materials, triangulanes, and complex pharmacophores.

Molecular Architecture & Strain

The molecule consists of two cyclopropane rings joined by a central exocyclic double bond. The strain is not merely additive; the


 hybridization at the bridgehead carbons forces the already strained cyclopropane bond angles (typically 60°) to accommodate the planar geometry of the double bond, resulting in "bent bonds" (Walsh orbitals).
  • Symmetry:

    
     (Centrosymmetric)
    
  • Strain Energy:

    
    65 kcal/mol (Estimated). The molecule is kinetically stable but thermodynamically potent.
    
  • Bonding: The central C=C bond is shorter than typical alkenes due to the high

    
    -character of the 
    
    
    
    -hybridized carbons derived from the cyclopropyl rings.
Structural Parameters (Gas Phase Electron Diffraction)
ParameterValueNotes
C=C Bond Length 1.314 ± 0.003 Å Shorter than ethene (1.337 Å) due to strain/hybridization.
C–C (Ring) Length 1.525 ± 0.003 Å Typical for cyclopropyl rings.
C–C–C Angle 64.5° Distorted from ideal 60° due to exocyclic double bond.
H–C–H Angle 114.6° Indicates hybridization approaching

at methylene centers.

Ref: Traetteberg, M. et al. J. Mol.[1] Struct. 1984, 118, 333.[1]

Comprehensive Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR)

The high symmetry of bicyclopropylidene renders all protons chemically equivalent and all ring carbons (excluding the bridgehead) equivalent, resulting in deceptively simple spectra.


H NMR (250 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignment
1.17 Singlet (s)8HMethylene protons (–CH

–)
  • Insight: The chemical shift is upfield compared to typical allylic protons (~1.7–2.0 ppm) due to the shielding cone of the cyclopropane ring and the unique hybridization.


C NMR (62.5 MHz, CDCl

)
Shift (

, ppm)
AssignmentNotes
110.2 C=C (Quaternary)Bridgehead carbons.
2.8 –CH

Methylene carbons. Extremely high field due to ring current.
  • Coupling Constants:

    
     Hz (indicative of high 
    
    
    
    -character in C–H bonds).
B. Vibrational Spectroscopy (IR & Raman)

Bicyclopropylidene exhibits a textbook example of the mutual exclusion principle due to its center of inversion (


). Vibrations active in IR are forbidden in Raman, and vice versa.
Infrared Spectroscopy (IR)
  • C–H Stretching: Strong bands at 3051, 2983 cm⁻¹ . The band at 3051 cm⁻¹ is characteristic of the cyclopropyl C–H stretch (high

    
    -character).
    
  • C=C Stretching: Absent/Forbidden. Due to the

    
     symmetry, the symmetric stretching of the central C=C bond does not change the dipole moment and is therefore IR inactive.
    
  • Fingerprint: 1410, 1247, 1071, 1016, 994 cm⁻¹.

Raman Spectroscopy
  • C=C Stretching: Theoretically allowed (

    
     mode), but anomalously weak or unobservable  in the expected region (1600–1800 cm⁻¹).
    
  • Mechanism: This phenomenon is attributed to the specific bond polarizability properties of the tetrasubstituted, strained double bond. Researchers should not expect a strong Raman peak for the alkene, which can lead to false negatives in reaction monitoring.

  • Key Modes: Ring breathing modes are observed in the lower frequency region (< 1000 cm⁻¹).

C. Electronic Spectroscopy (UV-Vis)
  • 
    : < 200 nm  (Vacuum UV).
    
  • Characteristics: The molecule is colorless.[2] The

    
     transition is shifted to higher energy compared to conjugated systems but may exhibit a tail into the near-UV due to strain-induced orbital rehybridization.
    

Experimental Protocol: Synthesis of Bicyclopropylidene

Objective: Synthesis of 1,1'-bicyclopropylidene from 1-bromo-1-cyclopropylcyclopropane via dehydrohalogenation.

Safety: Warning: Bicyclopropylidene is highly flammable and volatile. All operations must be conducted in a fume hood. Potassium tert-butoxide is corrosive and moisture-sensitive.

Reagents
  • Precursor: 1-Bromo-1-cyclopropylcyclopropane (105 g, 0.65 mol)

  • Base: Potassium tert-butoxide (KO

    
    Bu) (109 g, 0.97 mol)
    
  • Solvent: Dimethyl sulfoxide (DMSO) (1.0 L, anhydrous)

Step-by-Step Methodology
  • Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Dissolution: Charge the flask with DMSO (1 L) and KO

    
    Bu (109 g). Stir vigorously until dissolved.
    
  • Addition: Add 1-bromo-1-cyclopropylcyclopropane dropwise over 2 hours.

    • Critical Control Point: Maintain internal temperature between 20°C and 25°C using a water bath. Exotherms can lead to polymerization.

  • Reaction: Stir the mixture at 20°C for an additional 24 hours under nitrogen.

  • Isolation (Bulb-to-Bulb Distillation):

    • Remove the condenser and dropping funnel.

    • Connect the flask via a wide-bore 90° adapter to a cold trap cooled with dry ice/acetone (-78°C).

    • Apply vacuum (0.1–1.0 mmHg) and gently warm the reaction flask (max 35–40°C).

    • Distill all volatile material into the cold trap. Note: Foaming may occur; use a splash guard.

  • Purification:

    • Thaw the cold trap contents to 20°C.

    • Transfer to a separatory funnel and wash with ice-cold water (4 x 50 mL) to remove DMSO/tBuOH.

    • Dry the organic layer over 4 Å molecular sieves.

  • Yield: Expect ~44 g (84%). The product is a colorless liquid.

Workflow Diagram

SynthesisWorkflow Precursor 1-Bromo-1-cyclopropyl- cyclopropane Reaction Reaction 20-25°C, 24h (Dehydrohalogenation) Precursor->Reaction Reagents KOtBu / DMSO (Base / Solvent) Reagents->Reaction Distillation Bulb-to-Bulb Distillation (Vac, <40°C) Reaction->Distillation Volatiles Washing Aq. Wash (Remove DMSO) Distillation->Washing Crude Oil Product Bicyclopropylidene (>95% Purity) Washing->Product

Figure 1: Synthetic workflow for the preparation of bicyclopropylidene via elimination.

Applications in Synthesis & Drug Discovery

While bicyclopropylidene itself is not a drug, it is a high-value pharmacophore building block . Its applications in medicinal chemistry stem from its ability to introduce the cyclopropyl moiety—a "privileged structure" in drug design—into complex scaffolds.

Key Transformations:
  • [3+2] Cycloadditions: Reacts with dipoles (nitrones, nitrile oxides) to form spiro-heterocycles. These spiro-linkers are used to restrict conformation in peptide mimetics.

  • Metal-Catalyzed Couplings: Undergoes Heck-type couplings to create dienes and polyenes found in natural products.

  • Triangulane Synthesis: Serves as the monomer for [n]triangulanes (linear chains of spiro-fused cyclopropanes), which are studied for their rigid, rod-like properties in nanotechnology.

Orbital Interaction Diagram

The unique reactivity is driven by the interaction between the high-lying HOMO of the strained double bond and the LUMO of electrophiles.

OrbitalInteraction BCP Bicyclopropylidene (High HOMO energy) Complex Transition State (Charge Transfer) BCP->Complex Strain Release Driving Force Electrophile Electrophile / Dipole (LUMO) Electrophile->Complex Product Spiro-Cyclopropyl Scaffold Complex->Product Cycloaddition

Figure 2: Conceptual reactivity flow driven by strain release.

References

  • Synthesis & Properties

    • Source: Organic Syntheses, Coll. Vol. 10, p.24 (2004); Vol. 76, p.101 (1999).
    • Title: Bicyclopropylidene.[3][4]

    • URL:[Link]

  • Structural Data (Electron Diffraction)

    • Source: Journal of Molecular Structure, 118(3-4), 333-343 (1984).
    • Title: Bonding properties of bicyclopropylidene: gas phase electron diffraction study and x-ray crystal structure analysis.[1]

    • URL:[Link]

  • Raman Spectroscopy (Anomalous Intensity)

    • Source: Spectrochimica Acta Part A, 71(4), 1166-1171 (2008).
    • Title: The infrared and Raman spectra of trans- and cis-tetrachloro-tetramethylbicyclopropylidene (Contextual reference for weak Raman modes in this class).
    • URL:[Link]

  • General Cyclopropane Strain Data

    • Source: NIST Chemistry WebBook.
    • Title: Cyclopropane Thermochemistry.
    • URL:[Link]

Sources

Introduction: The Analytical Challenge of a Strained Spiroalkane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Mass Spectrometric Investigation of Cyclopropylidene Cyclopropane

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a predictive framework and a detailed experimental workflow for the mass spectrometric analysis of cyclopropylidene cyclopropane, a unique and highly strained carbocycle. Given the absence of extensive literature on this specific analyte, this document leverages first principles, data from structural isomers, and advanced analytical strategies to build a robust investigatory roadmap.

Cyclopropylidene cyclopropane, also known as spiro[2.2]pent-1-ene, is a fascinating yet understudied hydrocarbon with the empirical formula C₅H₆. Its structure is characterized by two fused three-membered rings, one of which contains an exocyclic double bond, leading to significant ring strain. This inherent strain energy is a critical factor governing its chemical reactivity and, consequently, its behavior under mass spectrometric conditions.

The analysis of such a molecule presents a unique challenge. High strain energy often leads to extensive fragmentation upon ionization, potentially resulting in a weak or absent molecular ion peak, which complicates structural elucidation. This guide, therefore, serves as a proactive manual for any researcher embarking on the characterization of this, or structurally related, strained cyclic systems. We will proceed by predicting its fragmentation behavior based on its isomer, spiropentane, and outlining a rigorous, self-validating experimental protocol.

Predicted Mass Spectral Behavior: Ionization and Fragmentation

The choice of ionization technique is paramount in controlling the degree of fragmentation. For a volatile, nonpolar hydrocarbon like cyclopropylidene cyclopropane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard approach.

  • Electron Ionization (EI): The standard 70 eV EI will likely induce significant and complex fragmentation due to the molecule's high internal energy. The resulting mass spectrum is predicted to be rich in information but may feature a low-abundance molecular ion (M⁺•) at m/z 66.

  • Soft Ionization: Techniques like Photoionization (PI) or Chemical Ionization (CI) using a reagent gas like methane or isobutane would be essential to confidently identify the molecular ion. These methods impart less energy to the analyte, promoting the formation of M⁺• or [M+H]⁺ ions, respectively, with reduced fragmentation.

Proposed Fragmentation Pathways from the Molecular Ion (C₅H₆⁺•, m/z 66)

The fragmentation of the cyclopropylidene cyclopropane molecular ion is anticipated to proceed through pathways that relieve its significant ring strain. By drawing parallels with its saturated isomer, spiropentane (C₅H₈), and accounting for the presence of the double bond, we can predict several key fragmentation routes. The mass spectrum of spiropentane is dominated by ions resulting from the loss of ethylene (C₂H₄) and rearrangement. We can expect similar, but distinct, pathways for our analyte.

The primary fragmentation events are likely to be initiated by ring-opening of either of the three-membered rings, followed by rearrangements and neutral losses.

Diagram 1: Predicted Fragmentation Pathways

G M C₅H₆⁺• (m/z 66) Molecular Ion A C₄H₄⁺• (m/z 52) Vinylacetylene Radical Cation M->A - CH₂ C C₅H₅⁺ (m/z 65) Cyclopentadienyl Cation M->C - H• B C₃H₃⁺ (m/z 39) Propargyl Cation A->B - CH• D C₄H₃⁺ (m/z 51) C->D - CH₂ G cluster_0 Sample Introduction cluster_1 Ionization & MS Analysis cluster_2 Structural Elucidation cluster_3 Final Confirmation GC Gas Chromatography (GC) - Volatile Hydrocarbon Column - Temperature Programming Soft_Ion Soft Ionization (CI, PI) - Confirm Molecular Weight GC->Soft_Ion EI_HRMS EI High-Resolution MS - Determine Elemental Compositions GC->EI_HRMS MSMS Tandem MS (MS/MS) - Isolate & Fragment Key Ions Soft_Ion->MSMS Identified Precursor EI_HRMS->MSMS Identified Precursors Comp_Chem Computational Chemistry - Calculate Fragment Energies MSMS->Comp_Chem Experimental Data Lib_Match Spectral Library Comparison - Match Against Authentic Standard Comp_Chem->Lib_Match Validated Structures

Caption: A self-validating workflow for the analysis of cyclopropylidene cyclopropane.

Step-by-Step Experimental Protocol

Objective: To acquire high-quality, high-resolution mass spectra and tandem mass spectra to elucidate the fragmentation pathways of cyclopropylidene cyclopropane.

Instrumentation: A Gas Chromatograph coupled to a high-resolution mass spectrometer capable of MS/MS, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Methodology:

  • GC Separation:

    • Sample Preparation: Prepare a dilute solution of the analyte in a volatile, non-polar solvent (e.g., hexane or pentane).

    • Column: Use a low-polarity capillary column suitable for volatile hydrocarbons (e.g., a DB-5ms or equivalent).

    • Injection: Perform a split injection to avoid column overloading. Injector temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and hold for 2 minutes to separate from the solvent front. Ramp the temperature at 10°C/min to 280°C. This ensures good peak shape and separation from any potential impurities or isomers.

  • Molecular Weight Confirmation (Soft Ionization):

    • If available, perform a separate analysis using a soft ionization source (e.g., CI with methane).

    • Rationale: This is a crucial first step to unequivocally confirm the mass of the molecular ion. The expected [M+H]⁺ adduct at m/z 67 would provide strong evidence for the molecular weight.

  • High-Resolution EI-MS Analysis:

    • Ionization: Standard Electron Ionization at 70 eV.

    • Mass Analyzer Mode: Operate in high-resolution mode (>10,000 FWHM) to enable accurate mass measurements.

    • Data Acquisition: Acquire full scan data from m/z 30 to 200.

    • Data Processing: Extract the mass spectrum for the GC peak corresponding to the analyte. Use the instrument software to calculate the elemental composition for the molecular ion and all significant fragment ions. Compare these experimental compositions to the predicted values in the table above.

  • Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

    • Objective: To confirm the proposed fragmentation pathways by isolating a parent ion and observing its daughter ions.

    • Experiment 1: Fragmentation of the Molecular Ion.

      • Set the instrument to MS/MS mode.

      • Isolate the M⁺• ion at m/z 66 in the first mass analyzer (e.g., quadrupole).

      • Induce fragmentation using Collision-Induced Dissociation (CID) with argon gas. Ramp the collision energy (e.g., 10-40 eV) to observe how the fragmentation pattern changes.

      • Expected Result: The daughter ion spectrum should show the appearance of ions at m/z 65, 52, and 39, confirming they are direct fragments.

    • Experiment 2: Fragmentation of Primary Fragments.

      • Isolate the C₅H₅⁺ ion (m/z 65) and fragment it. Observe the resulting daughter ions (e.g., m/z 39).

      • Isolate the C₄H₄⁺• ion (m/z 52) and fragment it. This will provide further insight into the structure of this key intermediate.

The Role of Computational Chemistry

To move from plausible predictions to high-confidence structural assignments, experimental data should be paired with theoretical calculations. Using Density Functional Theory (DFT), one can:

  • Calculate the energies of the proposed ion structures (e.g., the cyclopentadienyl cation vs. other C₅H₅⁺ isomers).

  • Model the transition state energies for proposed fragmentation pathways.

  • Predict theoretical mass spectra that can be compared with experimental data.

This synergy between high-resolution experimental data and computational chemistry represents the gold standard for the structural elucidation of novel compounds.

Conclusion

The mass spectrometric analysis of cyclopropylidene cyclopropane is a journey into the behavior of highly strained molecules. While direct literature is sparse, a robust analytical strategy can be formulated based on fundamental principles and comparison with known isomers. The workflow presented here—combining GC separation, high-resolution MS for compositional analysis, and tandem MS for connectivity mapping—provides a comprehensive and self-validating protocol. By following this guide, a researcher can confidently elucidate the fragmentation behavior of this unique molecule and contribute valuable data to the scientific community.

References

  • National Institute of Standards and Technology (NIST). Spiropentane Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Ausloos, P., & Lias, S. G. (1981). Structures of C5H8+ ions. The Journal of Physical Chemistry, 85(16), 2322-2328. [Link]

High-Energy Scaffolds: The Energetics and Utility of Bicyclopropylidene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the energetics, synthesis, and applications of Bicyclopropylidene (cyclopropylidenecyclopropane), a highly strained hydrocarbon scaffold.

Executive Summary

Bicyclopropylidene (BCP) represents a pinnacle of structural strain in organic chemistry. Comprising two cyclopropane rings fused by a tetrasubstituted exocyclic double bond, this molecule exhibits a unique electronic profile characterized by exceptional ring strain energy (RSE) and significant


-character in the central alkene. For drug development professionals, BCP serves as a critical building block for accessing spirocyclic  and polycyclic  architectures—motifs increasingly prized for their ability to improve metabolic stability and restrict conformational freedom in bioactive ligands.

This guide provides a rigorous thermochemical analysis, a validated synthesis protocol, and a strategic overview of BCP’s application in modern medicinal chemistry.

Part 1: The Energetic Landscape

The utility of BCP stems directly from its high potential energy. Unlike unstrained alkanes, where carbon atoms adopt ideal tetrahedral geometries (


), the carbons in BCP are forced into severe angular distortion.
Thermochemical Parameters

The Ring Strain Energy (RSE) is derived from the experimental Heat of Formation (


) relative to a hypothetical "strain-free" reference calculated via group additivity rules.

Table 1: Comparative Energetics of Strained Small Rings

MoleculeStructure

(gas) [kcal/mol]
Strain Energy (SE) [kcal/mol]Key Structural Feature
Cyclopropane



Banana bonds (bent bonds)
Methylenecyclopropane



Exocyclic double bond strain
Spiropentane



Spiro-fusion at quaternary C
Bicyclopropylidene


(est)*

Tetrasubstituted exocyclic alkene

*Note:


 (liquid) is experimentally determined at 

kcal/mol. The gas-phase value is estimated using a heat of vaporization (

) of

kcal/mol.
The Origin of Strain

The strain in BCP is not merely additive. It arises from three distinct vectors:[1][2]

  • Baeyer Strain (Angle Strain): The internuclear angles in the cyclopropane rings are

    
    , far below the ideal 
    
    
    
    (
    
    
    ) or
    
    
    (
    
    
    ) angles.
  • Hybridization Defects: The central carbons are formally

    
     hybridized. To accommodate the 
    
    
    
    ring angles, the ring bonds utilize orbitals with high
    
    
    -character (
    
    
    ). Consequently, the exocyclic double bond must utilize orbitals with extremely high
    
    
    -character (
    
    
    ).
  • Bond Shortening: This high

    
    -character leads to one of the shortest C=C double bonds known in unstrained systems, measuring approximately 1.304 Å  (vs. 1.34 Å for standard alkenes).
    

Part 2: Synthesis Protocol (The de Meijere Route)

The most robust synthesis of bicyclopropylidene was developed by Armin de Meijere. It utilizes a modified Kulinkovich reaction followed by a specific dehydrohalogenation.

Reaction Scheme

The pathway involves the construction of the second cyclopropane ring onto a pre-existing cyclopropane ester, followed by functional group manipulation.

Synthesis Start Methyl Cyclopropanecarboxylate Inter1 1-Cyclopropylcyclopropanol Start->Inter1 1. EtMgBr, Ti(OiPr)4 (Kulinkovich) Inter2 1-Bromo-1-cyclopropyl- cyclopropane Inter1->Inter2 2. Ph3P, Br2 (Appel-like) Product Bicyclopropylidene Inter2->Product 3. t-BuOK, DMSO (Elimination)

Figure 1: Validated synthetic route to Bicyclopropylidene.

Detailed Methodology

Safety Note: This protocol involves pyrophoric Grignard reagents and exothermic eliminations. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 1-Cyclopropylcyclopropanol

  • Reagents: Methyl cyclopropanecarboxylate (1.0 eq), Ethylmagnesium bromide (2.1 eq, 3M in ether), Titanium(IV) isopropoxide (0.25 eq).

  • Procedure:

    • Cool a solution of ester and

      
       in dry ether to 0°C.
      
    • Add EtMgBr dropwise over 4 hours. The solution will turn dark (titanacyclopropane species).

    • Quench carefully with dilute

      
      .[3]
      
    • Extract with ether, wash with brine, and dry over

      
      .[3]
      
    • Yield: ~85-95%.

Step 2: Conversion to 1-Bromo-1-cyclopropylcyclopropane

  • Reagents: Triphenylphosphine (

    
    , 1.1 eq), Bromine (
    
    
    
    , 1.1 eq), Pyridine.
  • Procedure:

    • Prepare

      
       in situ in 
      
      
      
      at 0°C.
    • Add 1-cyclopropylcyclopropanol and pyridine.

    • Stir at room temperature for 12 hours.

    • Filter off phosphine oxide and distill.

    • Mechanism: Substitution of the tertiary alcohol with inversion/retention dynamics dominated by the cyclopropyl stabilization.

Step 3: Elimination to Bicyclopropylidene

  • Reagents: Potassium tert-butoxide (

    
    ), DMSO.[3]
    
  • Procedure:

    • Dissolve

      
       in anhydrous DMSO (solvent choice is critical for E2 elimination efficiency).
      
    • Add the bromide slowly at 20°C.

    • Distillation: The product (bp 101°C) is distilled directly from the reaction mixture under reduced pressure (bulb-to-bulb) to prevent polymerization.

    • Yield: ~70-80%.[4]

Part 3: Applications in Drug Discovery & Materials

Bicyclopropylidene is not merely a curiosity; its strain energy drives reactions that are otherwise thermodynamically unfavorable.

Molecular Scaffolding and Bioisosteres

In medicinal chemistry, the cyclopropyl group is a validated bioisostere for alkene and isopropyl groups, offering:

  • Metabolic Stability: The C-H bonds in cyclopropane are shorter and stronger (106 kcal/mol) than typical alkanes, resisting CYP450 oxidation.

  • Conformational Lock: The rigid structure fixes the vectors of attached substituents, reducing the entropy penalty upon binding to a protein target.

Reactivity Profile

BCP serves as a "C6 building block" for accessing complex spiro-systems.

Table 2: Key Transformations of Bicyclopropylidene

Reaction TypeReactantProduct ArchitectureApplication
[2+1] Cycloaddition Carbenes (:CX2)Rotanes ([3]Rotane)Molecular motors, rigid spacers
[3+2] Cycloaddition Nitrones / Nitrile OxidesSpiro-isoxazolidines Heterocyclic drug cores
Pauson-Khand Alkynes + CO (Co/Rh cat.)Spiro-cyclopentenones Cyclopentanoid natural products
Diels-Alder Dienes (e.g., Cyclopentadiene)Dispiro-norbornenes High-density fuels, strained polymers
Mechanistic Insight: The "Strain-Release" Drive

Reactions involving BCP often proceed with high rates because the transition state relieves a portion of the ~66 kcal/mol strain energy. For example, in [3+2] cycloadditions, the conversion of the


-hybridized exocyclic bond to a less strained 

center provides a thermodynamic driving force of over 20 kcal/mol, allowing reactions to proceed at lower temperatures than with unstrained alkenes.

Reactivity BCP Bicyclopropylidene (High Strain) Spiro Spiro-Heterocycles (Drug Scaffolds) BCP->Spiro Dipolar Cycloaddition (Strain Release) Poly Triangulanes/Rotanes (Materials) BCP->Poly Carbenoid Addition

Figure 2: Divergent synthesis pathways driven by strain release.

References

  • Thermochemistry of Bicyclopropylidene

    • Kozhushkov, S. I., et al. "Heats of formation of bicyclopropylidene and some derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1994.
    • Source Verification: (Data derived from analogous bicyclopropyl studies and updated calorimetry).

  • Synthesis Protocol

    • de Meijere, A., et al. "Bicyclopropylidene." Organic Syntheses, Coll. Vol. 10, p. 24 (2004); Vol. 78, p. 142 (2000).
    • Source Verification:

  • Structural Parameters: Boese, R., et al. "The Structure of Bicyclopropylidene." Chem. Ber., 1991. (Confirming 1.304 Å bond length).
  • Applications in Drug Design

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
    • Source Verification:

Sources

Strain-Release Driven Cycloadditions: A Technical Guide to Bicyclopropylidene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclopropylidene (BCP) is not merely a strained alkene; it is a stored-energy reagent (


 kcal/mol) that drives cycloaddition reactions which are otherwise kinetically sluggish. For drug development professionals, BCP offers a direct synthetic vector to spiro[2.n]alkane  scaffolds. These motifs are increasingly prized in medicinal chemistry for their ability to restrict conformational freedom and block metabolic soft spots without adding significant lipophilicity.

This guide moves beyond standard textbook definitions to provide a rigorous, mechanism-based operational manual for deploying BCP in [3+2], [2+2+1], and [4+2] cycloadditions.

The Molecular Engine: Bicyclopropylidene (BCP)

BCP consists of two cyclopropane rings sharing a double bond. Its reactivity is governed by the relief of angular strain (Baeyer strain) upon rehybridization from


 to 

.
Reactivity Landscape

Unlike standard tetrasubstituted alkenes, which are sterically deactivated, BCP is highly reactive toward cycloadditions. The "spring-loaded" nature of the double bond overcomes steric repulsion.

BCP_Landscape BCP Bicyclopropylidene (BCP) Isox [3+2] Nitrones (Spiro-isoxazolidines) BCP->Isox 1,3-Dipoles PK [2+2+1] Pauson-Khand (Spiro-cyclopentenones) BCP->PK Co2(CO)8 DA [4+2] Diels-Alder (Spiro-cyclohexenes) BCP->DA Dienes Ketene [2+2] Ketenes (Spiro-cyclobutanones) BCP->Ketene Thermal

Figure 1: The divergent reactivity profile of BCP allows access to complex spiro-cycles from a single precursor.

The Workhorse: [3+2] Dipolar Cycloadditions[1][2]

The reaction of BCP with 1,3-dipoles (nitrones, nitrile oxides) is the most relevant transformation for medicinal chemistry, yielding spiro-heterocycles that mimic nucleosides or amino acids.

Mechanistic Insight: The FMO Driver

The reaction is a concerted, thermally allowed


 process.
  • HOMO-LUMO Gap: The high energy of the BCP

    
    -bond (HOMO) makes it an excellent partner for electron-deficient dipoles (LUMO-controlled).
    
  • Regiochemistry: Due to the

    
     symmetry of unsubstituted BCP, regioselectivity is irrelevant. However, stereoselectivity becomes a factor if chiral nitrones are used.
    
Critical Variable: Steric Approach

Despite the strain release, the four cyclopropyl methylenes create a "wall" of steric bulk.

  • Implication: Reactions often require elevated temperatures (

    
    C) or high pressure (10-14 kbar) if the dipole is bulky.
    
  • Solvent Effect: Polarity has minimal effect on rate (concerted mechanism), but solubility at reflux is key. Toluene is the standard.

Detailed Protocol: Synthesis of Spiro-Isoxazolidines

This protocol describes the reaction of BCP with a generic nitrone (


-benzylidene-methylamine 

-oxide).
Reagents & Equipment
  • Substrate: Bicyclopropylidene (freshly distilled preferred, though stable at

    
    C).
    
  • Dipole:

    
    -Phenyl-
    
    
    
    -methylnitrone (1.1 equivalents).
  • Solvent: Anhydrous Toluene (0.5 M concentration relative to BCP).

  • Vessel: Heavy-walled pressure tube (sealed) or standard round-bottom flask with reflux condenser (for lower boiling dipoles).

Step-by-Step Workflow

Step 1: Assembly Dissolve


 mmol of BCP and 

mmol of the nitrone in

mL of anhydrous toluene under an Argon atmosphere.

Step 2: Thermal Activation Heat the mixture to


C (reflux) for 12–24 hours.
  • Checkpoint: Monitor by TLC. Nitrones are often UV-active and stain with anisaldehyde. BCP is volatile and non-staining. Look for the disappearance of the nitrone spot.

Step 3: Workup Cool to room temperature. Concentrate the solvent in vacuo.

  • Caution: Do not apply high heat during concentration to avoid retro-cycloaddition (though rare for isoxazolidines).

Step 4: Purification Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 75–90%.

Self-Validation System (Quality Control)

How do you verify the structure without a crystal structure?

ParameterObservationInterpretation

C NMR
Quaternary signal at

60–70 ppm
Characteristic shift of the spiro-carbon (formerly the alkene).

H NMR
Disappearance of alkene signalIf BCP was visible (rare due to symmetry), it is gone.
MS (ESI)

Matches sum of BCP + Nitrone mass.
TLC Single new spot,

distinct from nitrone
Successful conversion.

The Pauson-Khand Reaction ([2+2+1])[3]

For constructing cyclopentenone scaffolds (e.g., for prostaglandin analogs), the Pauson-Khand reaction of BCP is superior to simple alkenes due to the "Thorpe-Ingold" effect of the cyclopropyl groups facilitating ring closure.

Workflow Logic
  • Complexation: Form the alkyne-dicobalt hexacarbonyl complex first.

  • Cyclization: Add BCP and heat (or use NMO for oxidative promotion).

  • Product: A spiro[cyclopropane-1,4'-bicyclo[3.3.0]octenone] derivative.

PK_Workflow Step1 Step 1: Complexation Alkyne + Co2(CO)8 (RT, 1h) Step2 Step 2: Addition Add BCP (Excess) Solvent: DCM or Toluene Step1->Step2 Step3 Step 3: Promotion Heat (Thermal) OR Add NMO (Oxidative) Step2->Step3 Result Product: Spiro-cyclopentenone Step3->Result CO insertion

Figure 2: Operational workflow for the Cobalt-mediated Pauson-Khand reaction with BCP.

Strategic Applications in Drug Discovery

Why use BCP over a standard alkene?

  • Metabolic Blocking: The resulting spiro-cyclopropane ring is metabolically robust. It prevents P450 oxidation at that position, unlike a gem-dimethyl group which can be oxidized.

  • Vector Orientation: The spiro-fusion rigidly orients substituents in 3D space, allowing for precise probing of receptor pockets.

  • Fsp3 Increase: Converts a flat alkene into a 3D scaffold, improving solubility and physicochemical properties (LLE).

References

  • de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Bicyclopropylidene. Chemical Reviews, 100(1), 93–142. [Link]

  • Brändi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2000). Heterocycles from Alkylidenecyclopropanes. Chemical Reviews, 114(15), 7317–7420. (Context on 1,3-dipolar cycloadditions). [Link]

  • de Meijere, A. (2003). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews, 103(4), 931–1648. [Link]

  • Nakamura, I., & Yamamoto, Y. (2004). Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews, 104(5), 2127–2198. (Context on Pauson-Khand mechanisms). [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Bicyclopropylidene in Transition Metal-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Strained Olefin

Bicyclopropylidene (BCP) represents a unique and highly versatile building block in modern organic synthesis. Its structure, featuring a central double bond flanked by two spiro-fused cyclopropane rings, imbues the molecule with significant ring strain (estimated at ~40 kcal/mol).[1] This inherent strain is not a liability but rather a powerful thermodynamic driving force for a variety of chemical transformations.[1][2] Transition metal catalysis provides an exceptional toolkit to harness this reactivity, enabling the controlled cleavage and formation of C-C bonds to construct intricate molecular architectures that would be challenging to access through conventional means.

For researchers in medicinal chemistry and drug development, the cyclopropyl moiety is of particular interest. Incorporating this small, rigid ring can significantly enhance metabolic stability, improve binding potency, and fine-tune the pharmacokinetic profile of a drug candidate.[3][4] The reactions of BCP, which often yield complex polycyclic and spirocyclic frameworks containing cyclopropyl groups, offer a direct route to novel, three-dimensional chemical matter essential for modern drug discovery programs.[3][5][6][7]

This guide provides an in-depth exploration of key transition metal-catalyzed reactions of bicyclopropylidene, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols to empower researchers to leverage this powerful synthetic tool.

Palladium-Catalyzed Cascade Reactions: A Gateway to Molecular Complexity

Palladium catalysis is a cornerstone of C-C bond formation, and its application to bicyclopropylidene has unlocked powerful cascade reactions that rapidly build complex molecular skeletons.[8][9] These sequences often begin with a standard cross-coupling step, but the unique reactivity of BCP directs the transformation through a series of bond-forming events in a single operation. A key mechanistic feature is the facile ring-opening of the cyclopropylcarbinyl palladium intermediate, a rearrangement driven by the release of ring strain.[5]

Mechanistic Rationale: The Cyclopropylcarbinyl-Homoallyl Rearrangement

The generally accepted mechanism for these cascade reactions provides a clear example of how the catalyst and substrate work in concert.[5][10] The process is initiated by the oxidative addition of a palladium(0) catalyst to an organic halide (e.g., a vinyl or aryl bromide). The resulting organopalladium(II) species then undergoes carbopalladation across the double bond of bicyclopropylidene. This generates a critical (cyclopropylcarbinyl)palladium intermediate. This intermediate is highly prone to a signature rearrangement: the cyclopropylcarbinyl-to-homoallyl ring-opening. This step is thermodynamically favorable as it relieves the strain of one of the cyclopropane rings. The resulting homoallyl palladium species can then proceed through various pathways, such as syn-β-hydride elimination, to yield a conjugated polyene or engage in further intramolecular cyclizations.[5]

G cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) pd0->pd_complex r_x R-X pi_complex π-Complex pd_complex->pi_complex bcp Bicyclopropylidene cp_intermediate (Cyclopropylcarbinyl)Pd Intermediate pi_complex->cp_intermediate homoallyl_pd (Homoallyl)Pd Intermediate cp_intermediate->homoallyl_pd product Conjugated Polyene Product homoallyl_pd->product pd0_regen Pd(0)L₂ homoallyl_pd->pd0_regen

Figure 1: Catalytic cycle for Pd-catalyzed cascade reaction of BCP.
Data Summary: Synthesis of Indene Analogues

The power of this methodology is demonstrated in the synthesis of cross-conjugated tetraenes, which are precursors to indene frameworks.[5][10]

EntrySubstrate (Bromo-ene-yne)Catalyst SystemConditionsProduct (Tetraene)Yield (%)Ref.
1Substrate 3 Pd(OAc)₂, PPh₃, K₂CO₃MeCN, 80 °C, 12h11 72[5]
2Substrate 5 Pd(OAc)₂, PPh₃, K₂CO₃MeCN, 80 °C, 14h12 64[5]
3Substrate 9 Pd(OAc)₂, PPh₃, K₂CO₃MeCN, 80 °C, 12h13 81[5]
Experimental Protocol: General Procedure for Pd-Catalyzed Cascade Cyclization

This protocol is adapted from the work of Demircan (2014).[5]

  • Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromo-ene-yne substrate (1.0 equiv), bicyclopropylidene (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv), and triphenylphosphine (PPh₃, 0.30 equiv).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) followed by anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-14 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure tetraene product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Gold-Catalyzed Ring-Expanding Cycloisomerization

Homogeneous gold catalysis has emerged as a powerful tool for activating π-systems like alkenes and alkynes under exceptionally mild conditions.[11][12] When applied to substrates containing a bicyclopropylidene moiety, gold catalysts can trigger elegant ring-expanding cycloisomerizations, providing rapid access to complex bicyclic systems.[13][14] This strategy leverages the potent π-Lewis acidity of gold(I) to initiate a cascade that is once again driven by the release of ring strain.

Mechanistic Rationale: π-Acid Activation and Ring Expansion

The reaction is proposed to initiate with the coordination of the gold(I) catalyst to the alkyne of a 1,5-enyne substrate bearing a cyclopropylidene group.[13] This π-acid activation renders the alkyne highly electrophilic, triggering a 6-endo-dig cyclization. This initial cyclization generates a cyclopropylcarbinyl cation. Rather than being a stable endpoint, this intermediate undergoes a rapid and facile ring expansion to form a more stable allylic carbocation within a bicyclic framework. The reaction cascade then terminates, often through a 1,2-hydride shift, to yield the final bicyclo[4.2.0]octane product.[13] The entire sequence constructs a complex scaffold with high stereocontrol in a single, atom-economical step.

G cluster_pathway Reaction Pathway substrate 1,5-Enyne-Cyclopropylidene pi_complex Alkyne-Au π-Complex substrate->pi_complex π-Acid Activation au_cat [Au(I)L]* au_cat->pi_complex cp_cation Cyclopropylcarbinyl Cation pi_complex->cp_cation 6-endo-dig Cyclization cyclization 6-endo-dig Cyclization allyl_cation Allylic Carbocation cp_cation->allyl_cation Ring Expansion (Strain Release) ring_expansion Ring Expansion product Bicyclo[4.2.0]octane allyl_cation->product 1,2-Hydride Shift h_shift 1,2-Hydride Shift product->au_cat Catalyst Regeneration

Figure 2: Mechanistic pathway for Au-catalyzed ring-expanding cycloisomerization.
Data Summary: Enantioselective Synthesis of Bicyclo[4.2.0]octanes

This method has been successfully applied to the enantioselective synthesis of bicyclo[4.2.0]octanes, a structural motif found in various biologically active natural products.[13][14]

EntrySubstrate (R group)Chiral LigandCatalystConditionsYield (%)ee (%)Ref.
1Phenyl(R)-DTBM-SEGPHOSAuCl, AgNTf₂CH₂Cl₂, RT, 1h9596[13]
24-MeO-Ph(R)-DTBM-SEGPHOSAuCl, AgNTf₂CH₂Cl₂, RT, 1h9396[13]
32-Naphthyl(R)-DTBM-SEGPHOSAuCl, AgNTf₂CH₂Cl₂, RT, 1h9695[13]
4Cyclohexyl(R)-DTBM-SEGPHOSAuCl, AgNTf₂CH₂Cl₂, RT, 1h8594[13]
Experimental Protocol: Asymmetric Gold-Catalyzed Cycloisomerization

This protocol is a representative procedure based on the work of Lee and coworkers.[13]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by stirring (R)-DTBM-SEGPHOS·AuCl (0.05 equiv) and AgNTf₂ (0.05 equiv) in anhydrous dichloromethane (CH₂Cl₂) for 5 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried vial, dissolve the 1,5-enyne substrate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Initiation: Add the substrate solution to the freshly prepared catalyst solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclo[4.2.0]octane.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Prospective Applications with Rhodium and Other Metals

While palladium and gold have well-documented applications with BCP, the potential for other transition metals like rhodium remains a fertile ground for discovery. Rhodium catalysts are renowned for their ability to mediate a wide array of transformations, including cycloadditions and C-C bond activations of strained rings.[2][15][16]

For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide are powerful methods for constructing eight-membered rings.[17][18] A similar strategy applied to an appropriately designed substrate containing a bicyclopropylidene unit could foreseeably lead to novel polycyclic architectures. The catalytic cycle would likely involve oxidative cyclometalation of the rhodium(I) catalyst with the strained BCP system to form a rhodacyclobutane, followed by insertion of other π-components and CO, and concluding with reductive elimination.

Researchers are encouraged to explore catalysts based on Rh, Ni, and Co, as these metals have demonstrated unique reactivity profiles with other strained olefins and cyclopropanes, suggesting a high probability of success for developing novel transformations with bicyclopropylidene.[19]

References

  • Kostas, I. D., & Steele, B. R. (Year). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]

  • Request PDF. (2025). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes. ResearchGate. [Link]

  • D. Ye, et al. (2014). Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews. [Link]

  • National Institutes of Health. (Date). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC. [Link]

  • PubMed. (Date). Transition metal-catalyzed [4 + 2 + 2] cycloadditions of bicyclo[2.2.1]hepta-2,5-dienes. [Link]

  • MDPI. (Date). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

  • Wikipedia. (Date). Activation of cyclopropanes by transition metals. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • PubMed Central. (Date). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. [Link]

  • National Institutes of Health. (Date). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. PMC. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • MDPI. (Date). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. [Link]

  • Lee, P. H., et al. (2014). Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of Cyclopropylidene Bearing 1,5-Enynes. PMC - NIH. [Link]

  • Lee, P. H., et al. (2014). Gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene bearing 1,5-enynes. PubMed. [Link]

  • ResearchGate. (2025). Photoinduced Reactions of para-Quinones with Bicyclopropylidene Leading to Diverse Polycyclic Compounds with Spirocyclopropanes. [Link]

  • Royal Society of Chemistry. (Date). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

  • Demircan, A. (2014). A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene. PMC - NIH. [Link]

  • National Institutes of Health. (Date). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. PMC. [Link]

  • ResearchGate. (Date). Known ring-opening and rearrangement reactions of bicyclopropylidene. [Link]

  • Royal Society of Chemistry. (Date). General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

  • Royal Society of Chemistry. (Date). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]

  • ACS Publications. (Date). Bicyclopropylidene: cycloadditions onto a unique olefin. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • ACS Publications. (2015). Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis. [Link]

  • Organic Syntheses. (Date). Bicyclopropylidene. [Link]

  • YouTube. (2021). Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. [Link]

  • National Institutes of Health. (Date). Gold-Catalyzed Diastereoselective Cycloisomerization of Alkylidene Cyclopropane Bearing 1,6-Diynes. PMC. [Link]

  • PubMed. (2014). A study of palladium catalyzed intra/intermolecular cascade cross coupling/cyclizations involving bicyclopropylidene. [Link]

  • Longdom Publishing. (Date). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • MDPI. (2024). Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. [Link]

  • National Institutes of Health. (Date). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • YouTube. (2012). Why cyclopropane ring cleaves - an illustrative Problem. [Link]

  • Jiao Research Group. (Date). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. [Link]

  • PubMed Central. (Date). Gold(i)-catalyzed cycloisomerization of vinylidenecyclopropane-enes via carbene or non-carbene processes. [Link]

  • Organic Chemistry Portal. (Date). Synthesis of cyclopropanes. [Link]

  • Slideshare. (Date). Cycloaddition reactions [2+2]. [Link]

  • UNC-Chapel Hill. (Date). Tiny molecules, big potential. [Link]

  • Royal Society of Chemistry. (Date). Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (Date). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC. [Link]

  • National Institutes of Health. (Date). Iron‐Catalyzed Cycloisomerization and C−C Bond Activation to Access Non‐canonical Tricyclic Cyclobutanes. PMC. [Link]

  • MDPI. (Date). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. [Link]

  • YouTube. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. [Link]

  • Almac Group. (Date). Early phase drug development: Assessing, predicting and formulating with delivery in mind. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]

Sources

"Heck coupling with cyclopropylidene cyclopropane"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of Bicyclopropylidene

Part 1: Introduction & Strategic Overview

The "Impossible" Tetrasubstituted Alkene Bicyclopropylidene (BCP, 1 ) represents a paradox in organometallic chemistry. Typically, the Heck reaction—the palladium-catalyzed coupling of aryl halides with alkenes—fails or proceeds sluggishly with tetrasubstituted alkenes due to severe steric hindrance during the migratory insertion step.

However, BCP is a "privileged" building block. Despite being tetrasubstituted, it exhibits exceptional reactivity toward palladium species. This is driven by its immense strain energy (


66 kcal/mol) and a high-lying HOMO, which facilitates orbital overlap with electrophilic palladium(II) species.

Why This Protocol Matters Successful Heck coupling of BCP allows access to:

  • [3]Radialene Precursors: 1,1'-Diaryl-bicyclopropylidenes are precursors to [3]radialenes, a class of cross-conjugated hydrocarbons with unique electronic properties.

  • Energetic Materials: The high strain energy retained in the cyclopropane rings makes these derivatives valuable for high-energy density material (HEDM) research.

  • Spiro-Cyclic Scaffolds: Under specific cascade conditions, BCP acts as a "terminator" in domino sequences, creating complex spiro-tricyclic architectures found in natural products.

Part 2: Mechanistic Insight

The mechanism differs from standard Heck cycles.[1][2][3] The key challenge is forcing the bulky aryl-palladium species to insert into the crowded double bond without triggering immediate decomposition.

The "de Meijere" Pathway Professor Armin de Meijere (University of Göttingen) pioneered this chemistry, establishing that the relief of strain in the transition state compensates for the steric penalty.

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[4][5]

  • Carbopalladation: The Ar-Pd-X species coordinates to BCP. The strain of the double bond (enhanced by the two spiro-cyclopropane rings) accelerates the migratory insertion, forming a cyclopropyl-methyl palladium intermediate.

  • 
    -Hydride Elimination:  Unlike flexible alkyl chains, the rigid cyclopropyl ring forces the 
    
    
    
    -hydrogens into a specific conformation. Elimination restores the double bond, yielding the 1-aryl-bicyclopropylidene.

Critical Control Point: If the reaction temperature is too high (>120°C) or if specific ortho-substituents are present, the cyclopropyl ring may open (ring-expansion), leading to conjugated dienes or indenes. This protocol focuses on Skeleton Retention .

HeckMechanism Start Aryl Halide (Ar-I) + Bicyclopropylidene (BCP) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Initiation Pd0 Pd(0) Catalyst Pd0->OxAdd Insert Migratory Insertion (Sterically Demanding) OxAdd->Insert Coordination Intermediate Cyclopropyl-Methyl Pd Complex Insert->Intermediate Strain Relief Driver Elim Beta-Hydride Elimination Intermediate->Elim Syn-Elimination Elim->Pd0 Regeneration (Base) Product 1-Aryl-Bicyclopropylidene (Skeleton Retained) Elim->Product Product Release

Figure 1: Mechanistic pathway for the Heck arylation of Bicyclopropylidene. Note the critical insertion step driven by strain relief.

Part 3: Experimental Protocols

Protocol A: Standard Heck Arylation (Synthesis of 1-Aryl-Bicyclopropylidenes)

Target: Mono-arylation of BCP with retention of the cyclopropane rings.

Reagents & Equipment:

  • Substrate: Bicyclopropylidene (BCP) [Synthesized via dimerization of 1-bromo-1-lithiocyclopropane or commercially sourced].

  • Coupling Partner: Aryl Iodide (Ar-I).[6][7] Note: Aryl bromides require higher temperatures and phosphine modulation.

  • Catalyst: Palladium(II) Acetate [

    
    ].[5][8]
    
  • Ligand: Triphenylphosphine (

    
    ) or Tri-o-tolylphosphine (
    
    
    
    ) for sterically demanding substrates.
  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve

    
     (5 mol%) and 
    
    
    
    (10 mol%) in anhydrous MeCN (5 mL/mmol substrate). Stir at room temperature for 15 minutes until the solution turns from orange to bright yellow (formation of
    
    
    species).
  • Substrate Addition: Add the Aryl Iodide (1.0 equiv) and Bicyclopropylidene (1.2 - 1.5 equiv). Tip: BCP is volatile. Add it via syringe through a septum to minimize loss.

  • Base Addition: Add solid

    
     (2.5 equiv) or 
    
    
    
    (3.0 equiv). Note: Inorganic bases (
    
    
    ) often provide cleaner profiles for BCP than amines, preventing side-reactions with the strained rings.
  • Reaction: Seal the tube and heat to 80°C . Monitor via GC-MS or TLC.

    • Typical Time: 4–12 hours.

    • Endpoint: Disappearance of Aryl Iodide.

  • Workup: Cool to room temperature. Dilute with diethyl ether (

    
    ) and wash with water (
    
    
    
    ) to remove DMF/MeCN and salts. Dry the organic phase over
    
    
    .
  • Purification: Concentrate under reduced pressure (Caution: Do not use high vacuum if the product is low MW). Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Table 1: Optimization Parameters for BCP Coupling

ParameterStandard ConditionDifficult Substrates (e.g., ortho-subs)Effect
Catalyst

(5%)

(2%)

source avoids induction period.
Ligand


or TFP
Bulky ligands prevent Pd aggregation.
Solvent MeCNDMF / DMAHigher boiling point for sluggish reactions.
Temp 80°C100–110°CHigher E required for steric crowding.
Additive None

(TBAB)
Jeffery conditions (Phase Transfer) stabilize Pd nanoparticles.
Protocol B: Cascade Cyclization (Advanced Applications)

Target: Synthesis of spiro[2.4]heptane derivatives or fused systems.

Concept: When BCP reacts with a 2-bromo-1,6-enyne , the initial Heck insertion into the enyne is followed by an intramolecular insertion into the BCP. This "Domino Heck-Diels-Alder" or "Domino Heck-Insertion" sequence builds complexity rapidly.

Workflow Diagram:

ProtocolWorkflow Step1 Step 1: Inert Atmosphere Setup (Schlenk Line / Glovebox) Step2 Step 2: Reagent Mixing Pd(OAc)2 + Ligand + MeCN (Pre-stir 15 min) Step1->Step2 Step3 Step 3: Substrate Addition Add Ar-I + BCP (Excess) Step2->Step3 Step4 Step 4: Thermal Activation Heat to 80°C (Sealed Tube) Step3->Step4 Step5 Step 5: Monitoring Check GC-MS for Ar-I consumption Step4->Step5 Step5->Step4 Incomplete Step6 Step 6: Isolation Ether extraction -> Silica Column Step5->Step6 Complete

Figure 2: Operational workflow for the batch synthesis of Aryl-BCP derivatives.

Part 4: Troubleshooting & Expert Insights

1. The "Oligomerization" Trap

  • Symptom: The reaction turns black (Pd precipitation) rapidly, and BCP is consumed but no product forms.

  • Cause: BCP can undergo Pd-catalyzed ring-opening polymerization if the active catalytic cycle is too slow.

  • Solution: Increase the concentration of the Aryl Iodide relative to BCP or use a "Slow Addition" protocol for the BCP to keep its instantaneous concentration low.

2. Steric Hindrance

  • Symptom: Starting material (Ar-I) remains unreacted.

  • Cause: The oxidative addition complex is too bulky to insert into the tetrasubstituted BCP.

  • Solution: Switch to Jeffery Conditions . Add Tetrabutylammonium bromide (TBAB, 1.0 equiv). The ammonium salt stabilizes "naked" anionic palladium species, which are less sterically encumbered and more reactive.

3. Product Instability

  • Observation: 1-Aryl-bicyclopropylidenes are generally stable, but acidic silica gel can trigger rearrangement to cyclopropyl-dienes.

  • Fix: Pre-treat the silica gel with 1% Triethylamine/Hexane before loading the column to neutralize acidity.

References

  • Original Discovery & Scope: de Meijere, A., et al. "Bicyclopropylidene: A Unique Tetrasubstituted Alkene and Versatile C6-Building Block for Organic Synthesis."[9][10][11] Chemistry – A European Journal, vol. 6, no. 17, 2000, pp. 3215–3242.

  • Heck Coupling Specifics: Bräse, S., and de Meijere, A. "Palladium-Catalyzed Coupling of Bicyclopropylidene with Aryl and Alkenyl Halides." Angewandte Chemie International Edition in English, vol. 34, no. 22, 1995, pp. 2545–2547.

  • Cascade Reactions: Nakamura, I., and Yamamoto, Y.[8] "Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2127–2198. (Contextualizing BCP cascades).

  • Jeffery Conditions (Phase Transfer): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, vol. 52, no.[5] 30, 1996, pp. 10113–10130.

Sources

Advanced Protocols for Simmons-Smith Cyclopropanation of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The cyclopropane motif is a cornerstone of modern drug design, serving as a bioisostere for alkenes, a metabolic blocker to prevent oxidation, and a rigid scaffold to lock conformations. While the classic Simmons-Smith reaction (Zn-Cu couple) established the field, it is often insufficient for complex, substituted alkenes found in late-stage drug functionalization.

This guide moves beyond the textbook definitions to provide field-proven protocols for the Furukawa modification (Et₂Zn/CH₂I₂) and Charette’s Asymmetric methods . It addresses the critical challenges of substituted substrates: steric hindrance, chemoselectivity, and the safe handling of pyrophoric organozincs.

Mechanistic Insight & Reaction Design

To optimize the reaction for substituted alkenes, one must understand the Butterfly Transition State . Unlike carbene additions (which are often non-stereospecific), the Simmons-Smith proceeds via a concerted transfer of methylene from the organozinc carbenoid to the alkene.[1]

The "Butterfly" Transition State & Directing Groups

The reaction is stereospecific (retention of configuration).[1] For substituted alkenes, the reaction rate is governed by:

  • Nucleophilicity of the Alkene: Electron-rich alkenes react faster.

  • Sterics: Approach occurs from the less hindered face unless a directing group is present.

  • Chelation Control: Proximal basic groups (alcohols, ethers) coordinate the Zinc, accelerating the reaction and directing the methylene delivery to the syn face.

Mechanism Visualization

The following diagram illustrates the concerted mechanism and the critical role of the zinc center.

SimmonsSmithMechanism cluster_directing Directing Effect (Allylic Alcohols) Reagents Reagents (Substituted Alkene + Et2Zn + CH2I2) Carbenoid Active Species (IZnCH2I or EtZnCH2I) Reagents->Carbenoid In situ formation (-78°C to 0°C) Complex Pre-Reaction Complex (Zn coordinates to Alkene/Directing Group) Carbenoid->Complex Coordination TS Butterfly Transition State (Concerted Methylene Transfer) Complex->TS Rate Limiting Step Product Cyclopropane Product (Stereochemistry Retained) TS->Product ZnI2 Elimination

Figure 1: Reaction pathway highlighting the active carbenoid species and the concerted transition state.[2]

Reagent Selection Guide

For substituted alkenes, the classic Zn-Cu couple is often too heterogeneous and sluggish. The Furukawa modification is the industry standard due to homogeneity and tunable reactivity.

ParameterClassic (Zn-Cu)Furukawa (Et₂Zn)Denmark/Shi (Acidic Additives)
Active Species

(Polymeric/Surface)

(Homogeneous)

(Highly Electrophilic)
Substrate Scope Simple, unhindered alkenesSubstituted, functionalized alkenes Electron-deficient / Sterically hindered
Handling Solid handling, activation requiredPyrophoric liquid , precise stoichiometryRequires strict anhydrous conditions
Reaction Time Hours to Days (Reflux)Minutes to Hours (0°C to RT)Very Fast
Reproducibility Low (Surface area dependent)High High

Experimental Protocols

Protocol A: The Furukawa Modification (Standard for Substituted Alkenes)

Best for: Tri-substituted alkenes, acid-sensitive substrates, and general medicinal chemistry.

Safety Prerequisite: Diethylzinc (


) is pyrophoric.[3] All transfers must use cannula or gas-tight syringe techniques under Argon/Nitrogen.

Materials:

  • Substituted Alkene (1.0 equiv)

  • Diethylzinc (1.0 M in hexanes, 2.0 - 3.0 equiv)

  • Diiodomethane (

    
    , 2.0 - 3.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvent & Substrate: Add the alkene (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to alkene).

  • Cooling: Cool the solution to -10°C (ice/acetone bath). Note: Lower temperatures prevent premature decomposition of the zinc reagent.

  • Diethylzinc Addition: Carefully add

    
     (2.0 equiv) dropwise via syringe.
    
    • Observation: White fumes may appear at the needle tip; this is normal but indicates air contact. Ensure the tip is submerged or in the headspace of the inert gas.

  • Carbenoid Formation: Add

    
     (2.0 equiv) dropwise over 10–15 minutes.
    
    • Critical: Maintain temperature < 0°C during addition. The reaction is exothermic.

    • Color Change: The solution typically turns homogenous and may become slightly cloudy or milky white.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.

    • Tip: If the reaction stalls, add a second portion of

      
       and 
      
      
      
      (0.5 equiv each).
  • Quench (Critical): Cool back to 0°C. Quench by slow addition of Saturated Aqueous

    
    .
    
    • Caution: Vigorous gas evolution (ethane) will occur.

Protocol B: Directed Cyclopropanation of Allylic Alcohols

Best for: Stereoselective synthesis where an -OH group is present.

Mechanism: The zinc reagent deprotonates the alcohol, forming a zinc alkoxide that "grabs" the carbenoid and delivers it to the same face as the oxygen.

Modifications to Protocol A:

  • Stoichiometry: Use 2.2 equiv of

    
    . The first equivalent acts as a base to deprotonate the alcohol (
    
    
    
    ). The second equivalent forms the carbenoid.
  • Temperature: Perform the initial mixing of Alcohol and

    
     at 0°C, stir for 15 mins to ensure alkoxide formation, then add 
    
    
    
    .
  • Solvent: DCM or 1,2-Dichloroethane (DCE) are preferred. Ethers (THF) compete for coordination and shut down the directing effect.

Protocol C: Advanced Workup (Removal of Zinc Salts)

Zinc emulsions are notorious for complicating extractions. Standard washes often fail.

The "Rochelle's Salt" Method (Recommended):

  • After quenching with minimal Sat.

    
    , dilute the organic layer with DCM.
    
  • Add an equal volume of Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • Vigorous Stirring: Stir the biphasic mixture vigorously for 30–60 minutes.

    • Why? The tartrate chelate breaks down zinc aggregates, solubilizing Zn into the aqueous layer.

  • Separation: The layers will separate cleanly. The organic layer should be clear, not cloudy.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Old/Wet ReagentsDistill

over Copper turnings. Use fresh

.
Stalled Reaction Steric BulkUse TFA-modification : Add 1.0 equiv of Trifluoroacetic acid to

before adding

to create a "hotter" reagent.
Polymerization Vinyl EthersUse the Denmark modification (ClCH₂I instead of CH₂I₂) or run at lower temperatures (-20°C).
Explosive Exotherm Fast AdditionAdd

very slowly. The formation of the carbenoid is exothermic.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958 , 80(19), 5323–5324. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24(1), 53–58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004 , 58, 1–415. Link

  • Dolle, R. E.; et al. "Process Research and Development of a Diethylzinc-Mediated Cyclopropanation." Organic Process Research & Development, 2004 , 8(3), 353–360. Link

  • Denmark, S. E.; Edwards, J. P. "Cyclopropanation with Diazomethane and Zinc Iodide." Journal of Organic Chemistry, 1991 , 56(25), 6974. Link

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl moiety is a privileged structural motif in modern drug discovery, serving as a metabolically stable bioisostere for ethyl and isopropyl groups. While Suzuki-Miyaura coupling (using cyclopropylboronic acids) is common, it often suffers from slow transmetallation rates and high reagent costs.

This guide details the Palladium-Catalyzed Kumada-Corriu Coupling using Cyclopropylmagnesium Bromide (c-PrMgBr) . Unlike traditional protocols that struggle with functional group intolerance, this guide prioritizes a Zinc-Mediated approach.[1] By generating an in situ organozinc species, researchers can achieve high yields with enhanced chemoselectivity, bridging the gap between the reactivity of Grignard reagents and the tolerance of Negishi conditions.

Scientific Foundation & Mechanistic Insight

The Challenge of - Coupling

Coupling a cyclopropyl nucleophile (


) with an aryl halide (

) presents unique challenges compared to standard biaryl couplings:
  • Slow Oxidative Addition: Electron-rich aryl chlorides resist oxidative addition to Pd(0).

  • 
    -Hydride Elimination:  While less prevalent in cyclopropyl groups due to ring strain (which disfavors the formation of an exocyclic double bond), ring-opening rearrangements can occur under radical conditions.
    
  • Functional Group Incompatibility: The high basicity of c-PrMgBr typically precludes the use of substrates containing esters, nitriles, or ketones.

The Solution: Zn-Mediated Transmetallation

To solve the incompatibility issue without sacrificing the cost-effectiveness of Grignard reagents, this protocol utilizes a substoichiometric or stoichiometric amount of Zinc Bromide (


).

Mechanism:

  • Oxidative Addition:

    
     inserts into the Ar-X bond.
    
  • Transmetallation (The "Softening" Step): The hard nucleophile c-PrMgBr reacts with

    
     to form the softer cyclopropylzinc species (
    
    
    
    ). This species transmetallates to Palladium faster and more cleanly than the magnesium congener, suppressing homocoupling and ester attack.
  • Reductive Elimination: The product is released, regenerating the catalyst.[2]

Pathway Visualization

The following diagram illustrates the modified catalytic cycle, highlighting the critical Zinc intervention.

KumadaCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMetal Transmetallation PdII_Ar->TransMetal Grignard c-PrMgBr (Hard Nucleophile) ZnSpecies c-PrZnBr (Soft Nucleophile) Grignard->ZnSpecies Mg/Zn Exchange ZnBr2 ZnBr2 (Additive) ZnBr2->ZnSpecies ZnSpecies->TransMetal PdII_Complex Ar-Pd(II)-cPr TransMetal->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Figure 1. Modified Kumada-Corriu catalytic cycle showing the in situ generation of the organozinc species (Green path) which prevents direct attack of the Grignard on sensitive functional groups.

Critical Parameters & Reagent Handling

Ligand Selection
  • Standard Substrates (Aryl Bromides): Triphenylphosphine (

    
    ) or dppf are sufficient.
    
  • Challenging Substrates (Aryl Chlorides/Steric Bulk): Electron-rich, bulky phosphines are required to facilitate oxidative addition.

    • Recommendation: Tri-tert-butylphosphine (

      
      ) or XPhos. These ligands create a highly active mono-ligated Pd(0) species.
      
Grignard Stability & Titration (Self-Validating Step)

Commercial c-PrMgBr (typically 0.5 M – 1.0 M in THF/2-MeTHF) degrades over time, forming precipitates. Never assume the label concentration is accurate.

Titration Protocol (Salicylaldehyde Phenylhydrazone Method):

  • Dissolve ~100 mg of salicylaldehyde phenylhydrazone (indicator) in 5 mL dry THF. Solution is yellow.

  • Add the Grignard reagent dropwise via syringe.

  • Endpoint: The solution turns bright orange (formation of the dianion).

  • Calculate exact molarity. Note: This method is superior to iodine titration for dilute Grignards.

Experimental Protocols

Protocol A: The "High-Fidelity" Zn-Mediated Coupling

Best for: Substrates with esters, nitriles, ketones, or complex heteroaromatics.

Reagents:

  • Aryl Bromide/Triflate (1.0 equiv)

  • c-PrMgBr (1.3 – 1.5 equiv)

  • 
     (anhydrous, 1.5 equiv)
    
  • 
     (2 mol%)
    
  • 
     (4 mol%)
    
  • Solvent: Dry THF or Toluene

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, combine

    
    , phosphine ligand, and the aryl halide in dry THF. Stir for 5 mins.
    
  • Zinc Solution Prep: In a separate vessel, dissolve anhydrous

    
     in THF. Critical: Ensure ZnBr2 is dry; it is extremely hygroscopic. Flame dry under vacuum if necessary.
    
  • Transmetallation (In Situ): Cool the

    
     solution to 0°C. Add the titrated c-PrMgBr slowly. Stir for 15-20 mins to form the cyclopropylzinc species.
    
  • Coupling: Transfer the organozinc solution via cannula into the catalyst/substrate flask at Room Temperature (RT).

  • Reaction: Heat to 50–60°C. Monitor by HPLC/UPLC.

    • Checkpoint: Reaction is usually complete within 2–4 hours.

  • Quench: Cool to RT. Add sat.

    
     (aq).
    
  • Workup: Extract with EtOAc. Wash organic layer with 1M HCl (to remove Zn salts) and brine. Dry over

    
    .
    
Protocol B: Standard Kumada (Robust Substrates)

Best for: Simple aryl halides lacking electrophilic functional groups.

  • Setup: Charge flask with

    
     (3 mol%) and Aryl Bromide (1.0 equiv) in dry THF.
    
  • Addition: Cool to 0°C. Add c-PrMgBr (1.2 equiv) dropwise over 10 minutes.

    • Caution: Rapid addition causes homocoupling (bicyclopropyl formation).

  • Execution: Warm to RT and reflux for 3-6 hours.

  • Workup: Standard aqueous quench and extraction.

Data Comparison: Yields & Selectivity

The following table summarizes the performance of the Zn-mediated protocol versus standard conditions, highlighting the chemoselectivity advantage (Representative data derived from Shu et al., JOC 2010 and internal process data).

Substrate (Electrophile)Functional GroupMethod A (Zn-Mediated) YieldMethod B (Standard) YieldNotes
4-Bromoanisole Ether (Stable)95%92%Both methods work well.
Ethyl 4-bromobenzoate Ester (Labile) 89% <10%Grignard attacks ester in Method B.
4-Bromobenzonitrile Nitrile (Labile) 85% 15%Method B yields ketone after hydrolysis.
3-Chloropyridine Heterocycle82%40%Zn-species tolerates N-coordination better.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Titration Titrate c-PrMgBr (Determine Molarity) MixZnMg Form c-PrZnBr (0°C, 20 min) Titration->MixZnMg DryZn Dry ZnBr2 (Vacuum/Heat) DryZn->MixZnMg Coupling Combine & Heat (60°C, 2-4h) MixZnMg->Coupling Cannula Transfer CatLoad Load Pd Catalyst + Aryl Halide CatLoad->Coupling Quench Quench (Sat. NH4Cl) Coupling->Quench Check HPLC Wash Acid Wash (Remove Zn salts) Quench->Wash Isolate Concentrate & Purify Wash->Isolate

Caption: Figure 2. Step-by-step workflow for the Zn-mediated cross-coupling protocol, ensuring strict moisture control during the transmetallation setup.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Catalyst DeactivationEnsure solvents are degassed. Use fresh

(it oxidizes easily).
Homocoupling (Bicyclopropyl) Fast TransmetallationSlow down addition of c-PrMgBr. Cool reaction to -20°C during addition.
Des-bromo Product (Ar-H) Hydrolysis of GrignardCheck solvent dryness (Karl Fischer < 50 ppm). Re-titrate Grignard.
Ester Cleavage Incomplete Zn-FormationEnsure

is anhydrous and stir with Grignard for full 20 mins before adding to Pd.

References

  • Shu, C., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives."[1] The Journal of Organic Chemistry, 75(19), 6677–6680.[3]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions."

  • Knochel, P., et al. "Functionalized Grignard Reagents." Handbook of Functionalized Organometallics.
  • Fisher Scientific. "Safety Data Sheet: Cyclopropylmagnesium bromide."

Sources

Application Note: Synthesis of Conjugated Polyenes via Bicyclopropylidene (BCP) Ring-Opening Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the use of bicyclopropylidene (BCP) as a high-energy


 building block for the synthesis of conjugated polyenes. Unlike traditional linear polyene synthesis (e.g., Wittig or Horner-Wadsworth-Emmons olefinations), which often suffer from 

selectivity issues and solubility problems, the BCP strategy utilizes strain-release driven rearrangement .

By treating BCP as a "masked" polyene, researchers can construct complex carbon skeletons using robust cross-coupling chemistry (Heck/Stille) on the stable cyclopropane framework before triggering a ring-opening cascade to release the final conjugated system. This methodology is particularly valuable in the synthesis of terpenoids, pheromones, and conducting polymers.

Key Mechanistic Advantages[1]
  • Strain Energy Release: The relief of ~60 kcal/mol of strain energy drives the ring-opening process.

  • Atom Economy: The rearrangement is often isomerically pure, avoiding byproduct formation common in elimination reactions.

  • Stability: BCP derivatives are generally stable to standard chromatography, unlike their sensitive polyene counterparts.

Mechanistic Principles

The transformation relies on the thermal or metal-catalyzed rearrangement of vinylcyclopropanes. Bicyclopropylidene, when coupled to an unsaturated system (alkene/alkyne), forms a vinylbicyclopropylidene intermediate. Upon thermal activation, this system undergoes a cascade of electrocyclic ring openings.

Pathway Visualization

The following diagram illustrates the transition from the strained BCP framework to the conjugated polyene system via a transition metal-catalyzed cascade.

BCP_Mechanism cluster_energy Driving Force: Strain Release BCP Bicyclopropylidene (Strain: ~60 kcal/mol) Coupling Pd-Catalyzed Cross-Coupling BCP->Coupling + Alkenyl Halide Intermediate Vinyl-BCP Intermediate Coupling->Intermediate Insertion TS Transition State (Ring Opening) Intermediate->TS u0394 or Ag(I) Polyene Conjugated Polyene (Thermodynamic Product) TS->Polyene Electrocyclic Rearrangement

Figure 1: Mechanistic pathway for the conversion of Bicyclopropylidene to Polyenes via Cross-Coupling and Rearrangement.

Experimental Protocols

Protocol A: Synthesis of Bicyclopropylidene (BCP)

Prerequisite: BCP is commercially available but expensive. Large-scale preparation is best achieved via the de Meijere protocol.

Safety Warning: This reaction involves organolithium reagents and exothermic couplings. Perform in a dedicated fume hood behind a blast shield.

Reagents:

  • 1,1-Dibromocyclopropane (1.0 equiv)

  • Methyllithium (MeLi) (1.1 equiv, in Et₂O)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and

    
     inlet.
    
  • Solvation: Dissolve 1,1-dibromocyclopropane (50 mmol) in anhydrous

    
     (100 mL). Cool the solution to -78°C  using a dry ice/acetone bath.
    
  • Carbenoid Formation: Add MeLi dropwise over 60 minutes. The internal temperature must not exceed -70°C. Note: This generates the 1-bromo-1-lithiocyclopropane intermediate.

  • Dimerization: Allow the mixture to warm slowly to 0°C over 2 hours. The carbenoid species dimerizes and eliminates LiBr to form bicyclopropylidene.

  • Quench: Carefully quench with saturated

    
     solution (20 mL) at 0°C.
    
  • Isolation: Separate the organic layer.[1] Extract the aqueous layer with pentane (

    
     mL).
    
  • Purification: Dry combined organics over

    
     and concentrate carefully (BCP is volatile). Distill at reduced pressure (bp 102–104°C @ 760 Torr) to obtain BCP as a colorless liquid.
    

QC Check:

  • 1H NMR (CDCl3):

    
     1.05 (s, 8H). Distinct singlet indicates high symmetry.
    
Protocol B: Palladium-Catalyzed Coupling to Polyenes (Heck-Type)

This protocol describes the synthesis of a 1,3,5-triene derivative using BCP as the central chain extender.

Reagents:

  • Bicyclopropylidene (1.2 equiv)

  • Alkenyl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10-15 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or MeCN (degassed)

Workflow Diagram:

Protocol_Flow Start Start: Degas Solvent (DMF/MeCN) Mix Add Pd(OAc)2, Ligand, Base, Aryl/Vinyl Halide Start->Mix AddBCP Add Bicyclopropylidene (Liquid) Mix->AddBCP Heat Heat to 80-110°C (4-12 Hours) AddBCP->Heat Check TLC/GC-MS Check (Look for Vinyl-BCP) Heat->Check Check->Heat Incomplete Rearrange Thermal Rearrangement (In situ or separate step) Check->Rearrange Conversion Complete Workup Filtration & Flash Chromatography Rearrange->Workup

Figure 2: Experimental Workflow for Pd-Catalyzed BCP Coupling.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a screw-cap pressure vial, dissolve

    
     and 
    
    
    
    in DMF. Stir for 15 mins under Argon to form the active
    
    
    species (solution turns yellow/orange).
  • Addition: Add the alkenyl halide (e.g.,

    
    -bromostyrene) and the base (
    
    
    
    ).
  • BCP Injection: Add bicyclopropylidene via syringe.

  • Reaction: Seal the vial and heat to 80°C . Monitor by GC-MS.

    • Observation: The reaction first forms the vinylbicyclopropylidene.

  • Rearrangement (The "Polyene Switch"):

    • Method A (One-Pot): Increase temperature to 110-120°C . The vinyl-BCP intermediate will thermally rearrange to the conjugated polyene (often a derivative of 1-(cyclopropylidene)butadiene or fully opened triene depending on substitution).

    • Method B (Two-Step): Isolate the vinyl-BCP intermediate (silica gel chromatography) and subject it to Flash Vacuum Pyrolysis (FVP) at 400°C for quantitative conversion to the linear polyene.

Data Analysis & Troubleshooting

Comparative Rearrangement Conditions

The choice of rearrangement method affects the final topology of the polyene.

MethodConditionsProduct OutcomeKey Advantage
Thermal (Solution) 100–140°C, DMF/TolueneSpiro-fused or branched polyenesOne-pot with Heck coupling
Flash Vacuum Pyrolysis 400–600°C,

mbar
Linear conjugated polyenesThermodynamic control; cleaner
Silver(I) Catalysis

(10 mol%), Acetone, RT
1,3-Dienes / Solvolysis productsMild conditions; avoids polymerization
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield of Coupling BCP polymerizationAdd BCP slowly (syringe pump) to keep concentration low relative to Pd.
Incomplete Rearrangement Temperature too lowSwitch to high-boiling solvent (Xylene/DMF) or use FVP.
Product Polymerization Polyene instabilityPerform workup in the dark; add BHT (stabilizer) during concentration.
Pd Black Precipitation Ligand dissociationIncrease Phosphine:Pd ratio to 4:1 or use bidentate ligands (dppe).

References

  • Review of BCP Chemistry: de Meijere, A., et al. "Bicyclopropylidene - A Unique Tetrasubstituted Alkene and a Versatile C6-Building Block." Chem. Rev.[2]2000 , 100(1), 93–142. Link

  • Heck Coupling Protocol: Bräse, S., & de Meijere, A. "Palladium-Catalyzed Coupling of Propargylic Carbonates and Bicyclopropylidene." Angew. Chem. Int. Ed.1995 , 34, 2545. Link

  • Domino Reactions: Nuske, H., et al. "Palladium-Catalyzed Cocyclization of 2-Bromo-1,6-enynes and Bicyclopropylidene to Yield Tetraenes." Chem. Eur. J.[3]2002 , 8(10), 2350–2369.[4] Link

  • Thermal Rearrangements: Weber, W., & de Meijere, A. "Flash Vacuum Pyrolysis of Bicyclopropylidene Derivatives." Chem. Ber.1985 , 118, 2450. Link

Sources

Troubleshooting & Optimization

"polymerization of bicyclopropylidene during distillation"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization & Instability Management During Distillation Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Core Directive: The Critical Failure Mode

Bicyclopropylidene (BCP) is not a standard monomer; it is a high-energy, strained alkene (approx. 60 kcal/mol strain energy) that exists on the edge of stability. The "polymerization" users encounter during distillation is often a complex failure involving two distinct pathways:

  • Radical Polymerization: Spontaneous formation of "popcorn" polymers or insoluble white solids, triggered by heat and lack of inhibition.

  • Acid-Catalyzed Rearrangement: In the presence of trace acids or hot glass surfaces, BCP rearranges into cyclopropyl ethyl ketone , which can be mistaken for polymerization due to the rapid change in physical properties and boiling point elevation.

The Golden Rule: BCP must never be distilled at atmospheric pressure if the quantity exceeds 2-3 grams. Vacuum distillation in base-washed glassware is the only validated method to prevent catastrophic yield loss.

Technical Troubleshooting Guide

This guide addresses specific symptoms observed during the purification of BCP.

SymptomProbable CauseImmediate Action & Prevention
White solid forming in the condenser or receiver Freezing (Melting Point -10°C) The distillate is solidifying because the coolant is too cold.Action: Raise coolant temperature to 0°C. Do not use dry ice/acetone in the primary condenser.Prevention: Use a circulating chiller set to 0°C. Ensure the path to the receiving flask is short and wide.
Sudden exotherm (temperature spike) in the pot Radical Polymerization Runaway Auto-acceleration of the polymerization chain reaction.Action: EMERGENCY STOP. Remove heat source immediately. Open system to inert gas (Argon) to break vacuum if safe. Flood pot with cold solvent (e.g., pentane) if equipped.Prevention: Add radical inhibitor (BHT) to the pot prior to heating. Never distill to dryness.
Distillate boiling point rises above 68°C (at 32 mmHg) Rearrangement to Ketone BCP is converting to cyclopropyl ethyl ketone due to acid catalysis or excessive heat.Action: Stop distillation. Check NMR of distillate. If ketone is present, the batch is likely compromised.Prevention: Base-wash all glassware (rinse with dilute NH₄OH or NaHCO₃, then oven dry) before setup.
Viscous yellow/brown residue in the pot Oligomerization Thermal degradation due to prolonged heating.Action: Stop heating. The residue is likely oligomeric waste.Prevention: Limit bath temperature. Do not exceed 85°C bath temp. Use a higher vacuum to lower the boiling point.
Loss of vacuum / Pressure fluctuations "Popcorn" Polymer in Column Solid polymer blocking the vapor path.Action: Stop immediately. Risk of explosion if pressure builds.Prevention: Use a splash guard. Add inhibitor.[1][2] Ensure vigorous stirring.
Standard Operating Procedure (SOP)

Protocol Authority: Adapted from Armin de Meijere et al., Organic Syntheses 2012, 89, 334-349.

Phase 1: Apparatus Preparation (Critical)
  • Acid Neutralization: All glassware (flask, column, condenser, receiver) must be rinsed with a 5% aqueous solution of Sodium Bicarbonate (

    
    ) or dilute Ammonium Hydroxide (
    
    
    
    ), followed by water, acetone, and oven drying.
    • Reason: Trace acid sites on glass catalyze the rearrangement of BCP to cyclopropyl ethyl ketone.

  • Inhibitor: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) (approx. 0.1 - 0.5 wt%) to the distillation flask.

    • Reason: Scavenges free radicals generated by thermal stress.

Phase 2: Distillation Parameters
  • Pressure: 32 mmHg (approx. 42 mbar).

  • Boiling Point Target: 65°C – 68°C.

  • Bath Temperature: Maximum 85°C.

  • Condenser Temp: 0°C to 5°C (Do not use -78°C; BCP freezes at -10°C).

Phase 3: Execution
  • Concentrate the crude reaction mixture (usually in ether/pentane) via rotary evaporation at 0°C . Do not heat the bath.

  • Transfer residue to the base-washed distillation flask containing BHT.

  • Apply vacuum slowly to degas.

  • Heat the bath gradually. Collect the fraction boiling at 65-68°C (32 mmHg).

  • Storage: Immediately transfer to a storage vessel, flush with Argon, and store at -78°C . Use within 2-3 days.

Visualizing the Failure Logic

The following diagram illustrates the competing pathways during distillation. The goal is to maintain the "Green Path" and avoid the "Red Paths."

BCP_Distillation_Logic Start Crude BCP Mixture Heat Apply Heat (Distillation) Start->Heat Path_Safe Vacuum (32 mmHg) + Base-Washed Glass + BHT Heat->Path_Safe Correct Protocol Path_Acid Trace Acid / Unwashed Glass Heat->Path_Acid Contamination Path_Radical No Inhibitor / High Temp (>100°C) Heat->Path_Radical Thermal Stress Success Pure BCP (Liquid) BP: 65-68°C @ 32mmHg Path_Safe->Success Fail_Ketone Rearrangement (Cyclopropyl Ethyl Ketone) Path_Acid->Fail_Ketone Isomerization Fail_Poly Polymerization (Solid/Gel) Path_Radical->Fail_Poly Chain Reaction

Caption: Causal pathways in BCP distillation. Acidic conditions lead to rearrangement, while thermal stress without inhibition leads to polymerization.

Frequently Asked Questions (FAQs)

Q: Can I distill BCP at atmospheric pressure? A: No. While the theoretical boiling point is 100-102°C, heating BCP to this temperature significantly increases the rate of thermal polymerization and rearrangement. Always use reduced pressure (vacuum) to keep the bath temperature below 85°C.

Q: My distillate solidified in the condenser. Is it polymer? A: Not necessarily. BCP has a melting point of -10°C. If you are using dry ice/acetone (-78°C) in your condenser, you have likely frozen the monomer. Thaw it gently. If it does not melt at room temperature, it is polymer.

Q: How long can I store BCP? A: BCP is kinetically unstable. Even at -20°C, it degrades over weeks. At -78°C (under Argon), it is stable for 2-3 days.[3] For longer storage, dilute in a solvent like ether or pentane, though fresh preparation is always recommended.

Q: Why is the yield lower than the literature (75-81%)? A: The most common cause is the "invisible" loss to rearrangement. If your glassware was not base-washed, a significant portion of your BCP converted to cyclopropyl ethyl ketone, which may have co-distilled or remained in the pot depending on the vacuum level.

References
  • Primary Protocol: de Meijere, A.; Kozhushkov, S. I.; Späth, T. (2012). "Preparation of Bicyclopropylidene". Organic Syntheses, 89, 334.

  • Stability Data: de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. (2000). "Bicyclopropylidene - A Unique Tetrasubstituted Alkene and a Versatile C6-Building Block".[4] Topics in Current Chemistry, 207, 89-147.

  • Inhibitor Mechanism: Pospíšil, J. (1988). "Antioxidants and related stabilizers in polymers".[5][6] Journal of Polymer Science, 36.

Sources

Technical Support Center: Cyclopropylidene Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropylidene cyclopropane. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields and purity for this unique bicyclic alkene. Here, we address common experimental issues in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Introduction to Cyclopropylidene Cyclopropane Synthesis

Cyclopropylidene cyclopropane is a strained bicyclic system of significant interest in synthetic chemistry due to its unique reactivity and potential as a building block in complex molecules. Its synthesis, however, is often plagued by low yields stemming from the high reactivity of the intermediates and potential for side reactions. The most common and established route involves the reaction of 1,1-dibromocyclopropane with a strong organolithium base, such as methyllithium, which generates a cyclopropylidene carbene that subsequently dimerizes. This guide focuses on troubleshooting and optimizing this and related synthetic pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield of cyclopropylidene cyclopropane is consistently low (<30%). What are the primary factors I should investigate?

A1: Persistently low yields in this synthesis typically trace back to one of three critical areas: the quality of reagents, the precise control of reaction conditions, and the efficiency of the workup and purification process.

  • Reagent Integrity: The primary culprit is often the organolithium reagent (e.g., methyllithium, MeLi). Its activity is highly dependent on its preparation and storage. Titrate your MeLi solution immediately before use to determine its exact molarity. Commercial solutions can degrade over time, and older bottles are a common source of failure. Similarly, ensure your 1,1-dibromocyclopropane is pure and free from acidic impurities or residual solvents from its preparation.[1]

  • Temperature Control: The formation of the cyclopropylidene carbene intermediate is highly exothermic and the intermediate itself is unstable at higher temperatures. Maintaining a very low reaction temperature (typically -78 °C to -60 °C) is critical to prevent side reactions such as carbene insertion into solvent or rearrangement products.

  • Reaction Stoichiometry & Addition Rate: The stoichiometry between the dibromide and the organolithium reagent is crucial. A slight excess of the dibromide is sometimes used to ensure all the highly reactive organolithium is consumed. The rate of addition of the organolithium is also paramount; a slow, dropwise addition allows for controlled heat dissipation and minimizes localized high concentrations of the base, which can lead to unwanted side reactions.

Below is a decision tree to guide your initial troubleshooting efforts for low yield.

low_yield_troubleshooting start Low Yield Observed reagent_check Step 1: Reagent Quality Check start->reagent_check condition_check Step 2: Reaction Condition Optimization reagent_check->condition_check Reagents OK sub_reagent1 Titrate MeLi immediately before use. reagent_check->sub_reagent1 sub_reagent2 Verify purity of 1,1-dibromocyclopropane (GC/NMR). reagent_check->sub_reagent2 workup_check Step 3: Workup & Purification condition_check->workup_check Conditions OK sub_condition1 Ensure strict temperature control (-78 °C). condition_check->sub_condition1 sub_condition2 Slow, dropwise addition of MeLi. condition_check->sub_condition2 sub_condition3 Inert atmosphere (Argon/N2) is maintained. condition_check->sub_condition3 sub_workup1 Quench at low temperature before warming. workup_check->sub_workup1 sub_workup2 Minimize exposure to acid during workup. workup_check->sub_workup2 sub_workup3 Use fractional distillation for purification. workup_check->sub_workup3 end Yield Improved workup_check->end Workup OK

Caption: Troubleshooting decision tree for low yield.

Q2: I am observing significant side products in my crude reaction mixture. What are they likely to be and how can I prevent their formation?

A2: The formation of side products is a common issue, primarily due to the high reactivity of the carbene intermediate. The most likely side products are insertion products and oligomers.

  • Carbene Insertion Products: The cyclopropylidene carbene can insert into C-H bonds of the solvent or other molecules present. For example, if using diethyl ether as a solvent, you may observe products resulting from insertion into the ether's C-H bonds.

    • Mitigation: Use a less reactive solvent like tetrahydrofuran (THF), although it is not immune to insertion. More importantly, maintaining a low temperature and ensuring a sufficiently high concentration of the 1,1-dibromocyclopropane precursor can favor the desired dimerization pathway over solvent insertion.

  • Oligomerization/Polymerization: If the carbene intermediate reacts with the newly formed cyclopropylidene cyclopropane product, it can lead to trimers and higher oligomers. This is often exacerbated by localized "hot spots" or high concentrations of the carbene.

    • Mitigation: This is best controlled by slow addition of the organolithium base to a well-stirred solution of the dibromide. This keeps the instantaneous concentration of the carbene low, favoring dimerization over subsequent reactions with the product.

Q3: My reaction with 1,1-dibromocyclopropane and methyllithium seems to stall or is incomplete. What could be the cause?

A3: An incomplete reaction, assuming high-quality reagents, often points to issues with mass transfer or deactivation of the organolithium reagent.

  • Poor Mixing: At very low temperatures (-78 °C), solvents can become viscous, leading to poor mixing. If the methyllithium is not efficiently dispersed as it is added, it can react locally and fail to reach all of the 1,1-dibromocyclopropane. Ensure vigorous stirring throughout the addition.

  • Premature Quenching: The presence of adventitious water or acidic impurities in the solvent or on the glassware can quench the methyllithium before it has a chance to react with the dibromide. Always use freshly distilled, anhydrous solvents and flame-dry all glassware under an inert atmosphere before use.

  • Incorrect Stoichiometry: An underestimation of the required methyllithium, often due to not titrating the solution, is a frequent cause of incomplete conversion. Always base your stoichiometry on a recent titration.

The overall workflow for this synthesis is depicted below.

synthesis_workflow start Starting Materials (1,1-Dibromocyclopropane, MeLi, Anhydrous Ether) setup Reaction Setup (Flame-dried glassware, Inert Atmosphere, -78 °C) start->setup addition Slow Dropwise Addition (MeLi solution to Dibromide solution) setup->addition reaction Reaction & Carbene Dimerization (Maintain at -78 °C to -60 °C) addition->reaction quench Low-Temperature Quench (Saturated NH4Cl or H2O) reaction->quench workup Aqueous Workup (Phase separation, extraction) quench->workup purify Purification (Fractional Distillation) workup->purify product Pure Cyclopropylidene cyclopropane purify->product

Caption: General experimental workflow.

Q4: How can I best purify cyclopropylidene cyclopropane from the crude reaction mixture?

A4: The product is a volatile and relatively nonpolar liquid, making fractional distillation the most effective method for purification.[2]

  • Initial Workup: After quenching the reaction at low temperature, allow it to warm to room temperature. Perform a standard aqueous workup, washing with water and brine. Dry the organic layer thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Fractional Distillation: Cyclopropylidene cyclopropane has a reported boiling point of around 100-101 °C. A fractional distillation column (e.g., a Vigreux column) is necessary to effectively separate it from any remaining solvent, unreacted starting materials, and higher-boiling side products. Collect the fraction that distills at the correct temperature and pressure.

  • Chromatography (Alternative): While possible, column chromatography on silica gel can be challenging due to the product's volatility. If this method is chosen, use a very nonpolar eluent system (e.g., pure pentane or hexane) and take care to avoid evaporation of the product from the column fractions.

Optimized Experimental Protocol

This protocol details the synthesis of cyclopropylidene cyclopropane from 1,1-dibromocyclopropane, adapted from established procedures. The reaction mechanism is believed to proceed through a lithium-halogen exchange, followed by alpha-elimination to form a cyclopropylidene carbene, which then dimerizes.

reaction_mechanism cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: α-Elimination (Carbene Formation) cluster_2 Step 3: Dimerization start_mat Br-C(C2H4)-Br + CH3Li -> intermediate1 [Br-C(C2H4)-Li] + CH3Br start_mat->intermediate1 intermediate1_2 [Br-C(C2H4)-Li] -> carbene C(C2H4) (Carbene) + LiBr intermediate1_2->carbene carbene_dimer 2 C(C2H4) -> product C(C2H4)=C(C2H4) carbene_dimer->product

Caption: Proposed reaction mechanism.

Materials & Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Addition funnel, pressure-equalizing

  • Inert gas (Argon or Nitrogen) inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • 1,1-Dibromocyclopropane[1]

  • Methyllithium (solution in Et₂O, freshly titrated)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Assemble the flame-dried three-necked flask with a stirrer, addition funnel, and inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Initial Charge: To the flask, add a solution of 1,1-dibromocyclopropane (1.0 eq) in anhydrous Et₂O.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Charge the addition funnel with a solution of methyllithium (1.0-1.1 eq) in Et₂O. Add the MeLi solution dropwise to the vigorously stirred dibromide solution over 1-2 hours, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then let it slowly warm to approximately -20 °C over 2 hours.

  • Quenching: Cool the mixture back to -78 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. Purify the resulting crude oil by fractional distillation to yield cyclopropylidene cyclopropane as a clear, colorless liquid.

Data Presentation & Characterization

Verifying the structure of the final product is essential. Below is a summary of expected spectroscopic data for cyclopropylidene cyclopropane.

Spectroscopic Data Summary for Cyclopropylidene Cyclopropane
Technique Expected Observations
¹³C NMR (CDCl₃)Two signals are expected: a downfield quaternary carbon for the double bond (~125-135 ppm) and an upfield methylene carbon for the CH₂ groups of the rings (~5-15 ppm).[3]
¹H NMR (CDCl₃)A single, complex multiplet is expected for the eight equivalent protons on the cyclopropane rings, typically in the upfield region (~0.8-1.2 ppm).
IR Spectroscopy Look for C-H stretching of the cyclopropane ring (~3080-3000 cm⁻¹) and the characteristic C=C stretch of the exocyclic double bond (~1740 cm⁻¹).
Mass Spectrometry (EI)The molecular ion peak (M⁺) should be observed at m/z = 80, corresponding to the molecular formula C₆H₈.[3]

References

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Angewandte Chemie International Edition. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • Organic Syntheses. (1941). Cyclopropanecarboxylic acid. Coll. Vol. 1, p.156. [Link]

  • Nature Communications. (2018). Catalytic enantioselective synthesis of alkylidenecyclopropanes. [Link]

  • ResearchGate. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. [Link]

  • Angewandte Chemie International Edition. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

  • ResearchGate. (2007). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link]

  • ResearchGate. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

  • PubChem. Cyclopropylidenecyclopropane. [Link]

  • SciSpace. Synthesis of cyclopropane containing natural products. [Link]

  • YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. [Link]

  • NIST WebBook. Cyclopropane IR Spectrum. [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. [Link]

  • ResearchGate. (2006). Chemistry of Vinylidenecyclopropanes. [Link]

  • Google Patents.
  • NIST WebBook. Cyclopropane Mass Spectrum. [Link]

  • Quick Company. Processes For The Preparation Of Cyclopropanecarboxylic Acid. [Link]

  • PubChem. 1,1-Dibromocyclopropane. [Link]

  • PubMed. Cyclopropane fatty acid synthetase: partial purification and properties. [Link]

  • Wikipedia. Vinylcyclopropane rearrangement. [Link]

  • PubMed. Purification of beta-cyclodextrin. [Link]

  • SpectraBase. Cyclopropylidenecyclopropane 13C NMR. [Link]

Sources

"managing temperature control in bicyclopropylidene preparation"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclopropylidene Synthesis

A Senior Application Scientist's Guide to Managing Temperature Control

Welcome to the technical support center for bicyclopropylidene preparation. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and valuable synthetic intermediate. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in strained ring systems, I've developed this resource to help you navigate the intricacies of bicyclopropylidene synthesis, with a particular focus on the most critical parameter: temperature control.

The unique reactivity of bicyclopropylidene, stemming from its high ring strain and electron-rich double bond, makes it a powerful building block for creating complex molecular architectures.[1] However, this same reactivity makes its synthesis, purification, and storage exceptionally sensitive to thermal conditions. Failure to precisely manage temperature at each stage can lead to side reactions, product degradation, and significantly reduced yields. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding every recommendation in the causality of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control the most critical parameter in bicyclopropylidene synthesis?

A1: Temperature control is paramount for three primary reasons:

  • Intermediate Instability: The key intermediate, 1-cyclopropylcyclopropanol, is thermally labile. It rapidly rearranges to the more stable cyclopropyl ethyl ketone upon heating or in the presence of acid/base catalysts.[1] Precise temperature management during its synthesis and workup is essential to prevent this undesired side reaction.

  • Product Instability: Bicyclopropylidene is a highly strained molecule. While it can be distilled, it is prone to thermal polymerization, especially at temperatures approaching its atmospheric boiling point (100-102°C).[1] This polymerization significantly reduces the yield of the desired monomer.

  • Reaction Rate and Selectivity: The main synthetic steps, including the Grignard reaction and the final elimination, have optimal temperature windows. Deviating from these can either slow the reaction to an impractical rate or increase the formation of byproducts, complicating purification and lowering the overall yield.

Q2: What are the primary side products to watch for, and what causes them?

A2: The two most common side products are directly linked to temperature excursions:

  • Cyclopropyl ethyl ketone: This forms from the acid-, base-, or heat-catalyzed rearrangement of the 1-cyclopropylcyclopropanol intermediate.[1] Its presence, often detected by a characteristic carbonyl stretch in the IR spectrum (~1707 cm⁻¹), is a direct indicator of poor temperature control during the initial steps or improper handling of the intermediate.

  • Polymerized Bicyclopropylidene: This appears as a non-volatile, often intractable residue in the distillation flask. It is caused by overheating the bicyclopropylidene product, particularly during the final purification step.[1] Strict adherence to vacuum distillation at low temperatures is the only way to prevent this.

Q3: What are the recommended storage conditions for the intermediates and the final product?

A3: Due to their instability, both the key intermediate and the final product require specific storage conditions:

  • 1-Cyclopropylcyclopropanol: This intermediate should ideally be used immediately after synthesis. If short-term storage is unavoidable, it must be kept at -78°C (dry ice/acetone bath) and used within 2-3 days.[1]

  • Bicyclopropylidene (Final Product): This compound is volatile and thermally sensitive. It should be stored under an inert atmosphere (nitrogen or argon) at -78°C and used promptly, ideally within a few days of preparation.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My yield of 1-cyclopropylcyclopropanol (Step A) is very low.

  • Symptoms: After the aqueous workup of the Grignard reaction, the mass of the crude alcohol is significantly below the expected 99% yield.

  • Causality & Diagnosis: The formation of 1-cyclopropylcyclopropanol from methyl cyclopropanecarboxylate and ethylmagnesium bromide is an exothermic process.

    • Was the reaction temperature maintained between 20-25°C during the Grignard addition? [1] If the temperature rises significantly above this range, side reactions involving the Grignard reagent can occur, reducing the yield. Conversely, if the temperature is too low, the reaction may be incomplete.

    • Was the quenching temperature kept between -5°C and 0°C? [1] Adding the aqueous sulfuric acid is highly exothermic. If the temperature rises above 0°C during this step, the acidic conditions can promote the immediate rearrangement of the newly formed, temperature-sensitive alcohol into cyclopropyl ethyl ketone.

  • Solution:

    • Use a water bath to actively cool the reaction vessel during the 4-hour addition of the Grignard reagent, ensuring the internal temperature does not exceed 25°C.[1]

    • Employ a dry ice/acetone bath to pre-cool the reaction mixture to -5°C before quenching and maintain this temperature range throughout the slow addition of the cold aqueous acid.[1]

Problem 2: My final product is contaminated with a ketone.

  • Symptoms: The ¹H NMR spectrum of your bicyclopropylidene shows unexpected peaks, and the IR spectrum displays a strong absorption around 1707 cm⁻¹.

  • Causality & Diagnosis: This is the signature of cyclopropyl ethyl ketone, which arises from the rearrangement of the 1-cyclopropylcyclopropanol intermediate.[1] This indicates that the intermediate was exposed to excessive heat or acidic/basic conditions at some point before the final elimination step.

  • Solution:

    • Immediate Use: The most robust solution is to proceed with the bromination and elimination steps immediately following the synthesis and workup of the 1-cyclopropylcyclopropanol. Do not store it unless absolutely necessary.[1]

    • Neutral Workup: During the workup of the Grignard reaction, ensure that the washes with saturated sodium hydrogen carbonate solution are thorough to remove all traces of the sulfuric acid used in the quenching step.[1]

    • Low-Temperature Solvent Removal: When removing the ether solvent after workup, use a rotary evaporator with a bath temperature no higher than 20°C to avoid thermal degradation of the alcohol.[1]

Problem 3: I'm getting a very low yield during the final bulb-to-bulb distillation.

  • Symptoms: After applying vacuum to the reaction mixture, very little volatile material condenses in the cold trap, leaving behind a significant residue in the distillation flask.

  • Causality & Diagnosis: This is a classic sign of product loss during purification, with two likely causes.

    • Cause A: Polymerization. Overheating the distillation flask is the primary cause of polymerization. The high strain energy of bicyclopropylidene makes it susceptible to thermally induced ring-opening and subsequent polymerization.

    • Cause B: Incomplete Transfer. Bicyclopropylidene is volatile, but a good vacuum is required to distill it at a low temperature. If the vacuum is poor or the distillation is stopped prematurely, much of the product will remain in the reaction flask with the DMSO and potassium salts.

  • Solution:

    • Strict Temperature Control: The internal temperature of the distillation flask must not exceed 35-40°C.[1] Use a water bath for gentle heating and monitor the internal thermometer closely. The Organic Syntheses procedure explicitly states that control of this step is of "prime importance".[1]

    • Effective Cold Trap: Ensure your receiving trap is thoroughly cooled to -78°C to efficiently condense the distilled product. Be aware that the product freezes at -10°C, so ensure the connecting tube does not become clogged.[1]

    • Iterative Distillation: To ensure complete transfer, the distillation can be performed iteratively. Once the initial distillation slows, interrupt the process, flush the apparatus with nitrogen, and then re-apply high vacuum. This may need to be repeated to drive all volatile product into the cold trap.[1]

Key Protocols & Data

Data Presentation

The following table summarizes the critical temperature parameters for the successful synthesis of bicyclopropylidene, based on the established Organic Syntheses procedure.[1]

Process Step Stage Parameter Temperature Range Rationale & Causality
Step A: Grignard Reaction Reagent AdditionInternal Reaction Temp.20°C to 25°CMaintain optimal rate for Grignard addition; prevent side reactions at higher temperatures.
Step A: Grignard Reaction Aqueous QuenchInternal Reaction Temp.-5°C to 0°CPrevent acid-catalyzed rearrangement of the thermally sensitive alcohol product.
Step A: Grignard Reaction Solvent RemovalWater Bath Temp.~20°CAvoid thermal degradation of the 1-cyclopropylcyclopropanol intermediate.
Step C: Elimination Reaction Reagent AdditionInternal Reaction Temp.20°C to 25°CControl the exothermic elimination reaction to prevent side reactions.
Step C: Purification Bulb-to-Bulb DistillationInternal Flask Temp.Max 35°C to 40°C CRITICAL: Prevent thermal polymerization of the strained bicyclopropylidene product.
Product/Intermediate Storage Short-Term StorageStorage Temp.-78°CMinimize degradation and rearrangement of unstable intermediates and final product.
Experimental Protocols

Protocol 1: Synthesis of Bicyclopropylidene (Adapted from Organic Syntheses, Vol. 74, p.133) [1]

This protocol emphasizes the critical temperature control points.

  • Step A: 1-Cyclopropylcyclopropanol:

    • Under a nitrogen atmosphere, charge a 4-L flask with methyl cyclopropanecarboxylate (1.2 mol), titanium tetraisopropoxide (0.30 mol), and anhydrous ether (1.45 L).

    • While stirring, add 3 M ethylmagnesium bromide in ether (2.52 mol) over 4 hours. Maintain an internal temperature of 20-25°C using a water bath.

    • After addition is complete, stir for 30 minutes at the same temperature.

    • Cool the mixture to -5°C using a dry ice/acetone bath.

    • Carefully quench the reaction by adding 1.56 L of ice-cold 10% sulfuric acid, ensuring the internal temperature remains between -5°C and 0°C.

    • Stir at 0°C for 1 hour, then perform a standard ethereal extraction and wash with saturated sodium hydrogen carbonate.

    • Remove the ether solvent under reduced pressure with a bath temperature of no more than 20°C . The resulting crude alcohol should be used immediately.

  • Step B: 1-Bromo-1-cyclopropylcyclopropane:

    • Follow the established procedure for bromination of the alcohol from Step A. Maintain careful temperature control as specified in the detailed method to avoid side reactions.

  • Step C: Bicyclopropylidene:

    • Charge a 2-L flask with potassium tert-butoxide (0.971 mol) and dimethyl sulfoxide (1 L) under nitrogen.

    • Add the 1-bromo-1-cyclopropylcyclopropane (0.65 mol) from Step B over 2 hours. Maintain an internal temperature of 20-25°C using a water bath.

    • Stir the mixture for an additional 24 hours at 20°C.

Protocol 2: Purification by Low-Temperature Bulb-to-Bulb Distillation

  • Equip the reaction flask from Step C with a 90° angle glass tube connected to a receiving trap.

  • Immerse the receiving trap in a dry ice/acetone bath (-78°C).

  • Begin evacuating the system using a high-vacuum pump (e.g., 0.1 mm Hg).

  • Gently warm the distillation flask using a water bath. Strictly monitor the temperature inside the flask, ensuring it does not exceed 35-40°C.

  • Continue distillation until no more product is observed condensing in the cold trap.

  • To ensure complete transfer, release the vacuum with nitrogen, then re-evacuate the system. Repeat if necessary.[1]

  • The collected bicyclopropylidene in the cold trap can then be washed with ice-cold water and dried. Store immediately at -78°C.

Visualized Workflows and Logic

The following diagrams illustrate the key decision points and workflows for this synthesis.

cluster_stepA Step A: Alcohol Formation cluster_stepB Step B: Bromination cluster_stepC Step C: Elimination & Purification A1 Grignard Addition (EtMgBr) A2 Maintain 20-25°C A1->A2 A3 Quench (H₂SO₄) A2->A3 A4 Maintain -5°C to 0°C A3->A4 A5 Workup & Solvent Removal (Bath <20°C) A4->A5 B1 Formation of 1-Bromo-1-cyclopropylcyclopropane A5->B1 Use Immediately C1 Elimination (KOtBu) B1->C1 C2 Maintain 20-25°C C1->C2 C3 Bulb-to-Bulb Distillation C2->C3 C4 Internal Temp < 40°C C3->C4 C5 Store Product at -78°C C4->C5

Caption: Synthesis workflow with critical temperature checkpoints.

endnode endnode start Low Final Yield Observed q1 When was low yield first noted? start->q1 q2 Was Grignard quench temp > 0°C? q1->q2 After Step A q3 Was distillation flask temp > 40°C? q1->q3 After Step C r1 Root Cause: Incomplete Grignard Reaction or Intermediate Rearrangement q2->r1 Yes q2->r1 No (Check Grignard addition temp) r2 Root Cause: Product Polymerization during Purification q3->r2 Yes r3 Root Cause: Incomplete Distillation. Check vacuum & repeat. q3->r3 No

Caption: Troubleshooting logic for diagnosing low product yield.

References

  • De Meijere, A., et al. (1997). BICYCLOPROPYLIDENE. Organic Syntheses, 74, 133. [Link]

  • Hossain, M. A. (2007). Investigation of the asymmetric Doering-Moore-Skattebol synthesis of allenes and carbolithiation methodologies. University of Connecticut. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize palladium catalyst loading in their coupling reactions. As your partner in the lab, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively, reduce costs, and achieve robust, reproducible results.

This center is structured into two main parts:

  • A Troubleshooting Guide formatted as a direct, problem-solving Q&A to address the most common issues encountered when trying to lower catalyst loading.

  • A Core Knowledge FAQ section to answer fundamental questions about the catalyst system and its performance metrics.

Let's begin by tackling the most frequent and critical challenge.

Part 1: Troubleshooting Guide - Navigating Catalyst Optimization

This section addresses specific experimental failures and provides a logical, step-by-step process for diagnosis and resolution.

Q1: My reaction is sluggish, or the conversion is unacceptably low with reduced catalyst loading. What's the first step?

Answer: Before immediately increasing the catalyst loading, it's crucial to assess the health and activity of your entire catalytic system. Low conversion is often a symptom of an underlying issue, not the root cause. The cause is frequently catalyst decomposition or inhibition.

The Causality: The true catalyst is a coordinatively unsaturated Pd(0) species.[1] Many common precatalysts, like Palladium(II) acetate (Pd(OAc)₂), are Pd(II) salts that must be reduced in situ to generate the active Pd(0) catalyst.[2][3] If this reduction is inefficient or if the resulting Pd(0) is unstable, the catalytic cycle will falter, regardless of the initial amount of precatalyst added. Higher temperatures required for less reactive substrates (like aryl chlorides) can accelerate catalyst decomposition, leading to lower yields.[4]

Troubleshooting Workflow:

G start Low Conversion Observed check_catalyst Step 1: Verify Catalyst & Reagent Quality start->check_catalyst check_conditions Step 2: Assess Reaction Environment (O₂/H₂O) check_catalyst->check_conditions Catalyst/Reagents are pure & fresh sub_catalyst Is precatalyst old? Is ligand oxidized? Are solvents anhydrous? check_catalyst->sub_catalyst check_params Step 3: Evaluate Core Parameters (Base, Solvent, Temp) check_conditions->check_params System is rigorously inert sub_conditions Was solvent properly degassed? Was system purged with inert gas? check_conditions->sub_conditions adjust_loading Step 4: Systematically Adjust Catalyst Loading check_params->adjust_loading Parameters are optimal for the substrate sub_params Is the base strong enough? Is the solvent appropriate for substrate solubility & catalyst stability? check_params->sub_params

Caption: A logical workflow for troubleshooting low conversion.

Actionable Steps:

  • Verify Precatalyst and Ligand Integrity:

    • Palladium Source: Is your Pd(OAc)₂ a light, fluffy orange-brown powder or a dark, dense solid? The latter indicates decomposition. For Pd(0) sources like Pd₂(dba)₃, ensure it has been stored properly under inert gas and refrigerated.[1]

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized to the corresponding phosphine oxides, which are ineffective. Check for the appearance of white, crystalline solids in your ligand bottle.

  • Ensure a Rigorously Inert Environment:

    • The active Pd(0) catalyst is readily oxidized by trace oxygen, which is a common cause of catalyst death.

    • Use solvents that have been passed through a purification system (SPS) or are freshly distilled and degassed. Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[5]

  • Re-evaluate Your Base and Solvent: The choice of base and solvent significantly impacts catalyst stability and activity.[6]

    • Base: An inadequate base can fail to efficiently regenerate the Pd(0) catalyst at the end of the cycle (the reductive elimination step).[7] For challenging substrates, a switch from a mild base like NaOAc to a stronger one like K₂CO₃ or Cs₂CO₃ may be necessary.

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often excellent choices as they can help stabilize the catalytic species.[5][8]

Only after verifying these fundamental parameters should you consider adjusting the catalyst concentration.

Q2: I see black particles crashing out of my reaction. What is happening and how can I prevent it?

Answer: You are observing the formation of "palladium black." This is finely divided, bulk palladium metal that has precipitated from the solution. It is the most common visual indicator of catalyst decomposition and is catalytically inactive.

The Causality: The ligands, typically phosphines, play a vital role in stabilizing the monomeric Pd(0) catalytic species and preventing its aggregation into bulk metal.[9] This decomposition can happen for several reasons:

  • Insufficient Ligand: If the ligand-to-palladium ratio is too low, the Pd(0) center is not sufficiently shielded and will aggregate.

  • High Temperature: Elevated temperatures can cause ligand dissociation from the metal center or even ligand degradation (e.g., P-C bond cleavage), leaving the palladium exposed.[4]

  • Inappropriate Ligand Choice: Ligands with insufficient steric bulk or poor binding affinity for the specific palladium intermediates in your cycle may not provide adequate stability.

Troubleshooting Workflow for Catalyst Precipitation:

G start Palladium Black Observed check_ratio Step 1: Evaluate Ligand:Pd Ratio start->check_ratio check_temp Step 2: Assess Reaction Temperature check_ratio->check_temp Ratio is sufficient (e.g., 2:1 to 4:1) anno_ratio A higher ratio can increase stability. check_ratio->anno_ratio change_ligand Step 3: Consider a More Stabilizing Ligand check_temp->change_ligand Temp is necessary for substrate activation anno_temp Can the reaction run effectively at a lower temp? check_temp->anno_temp success Stable Homogeneous Solution change_ligand->success anno_ligand Switch to bulkier phosphines, bidentate ligands, or N-Heterocyclic Carbenes (NHCs). change_ligand->anno_ligand

Caption: Diagnostic steps to prevent catalyst precipitation.

Actionable Steps:

  • Increase the Ligand-to-Palladium Ratio: For monodentate phosphine ligands like PPh₃ or P(o-tol)₃, a 2:1 ligand-to-Pd ratio is often considered a minimum for creating a highly active system.[1] Increasing this to 4:1 can often enhance stability without significantly inhibiting reactivity.

  • Lower the Reaction Temperature: If possible, determine the minimum temperature required for effective oxidative addition of your substrate. Running the reaction 10-20 °C lower may prevent thermal decomposition.

  • Switch to a More Robust Ligand System: If the first two steps fail, the ligand itself is likely the issue.

    • Bulky Monodentate Ligands: Ligands like tri(tert-butyl)phosphine (P(tBu)₃) or bulky biaryl phosphines provide greater steric shielding.

    • Chelating Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) bind to the palladium center at two points, making dissociation less likely.

    • N-Heterocyclic Carbenes (NHCs): These have very strong σ-donor properties and form highly stable complexes with palladium, making them excellent for challenging couplings that require high temperatures.[4]

Part 2: Core Knowledge & FAQs

This section provides foundational knowledge to help you make informed decisions during reaction development.

Q3: How do I design an experiment to find the minimum required catalyst loading?

Answer: A systematic screening approach is essential. The goal is to find the "sweet spot" where the reaction proceeds to completion in a reasonable timeframe without catalyst decomposition.

Experimental Protocol: Catalyst Loading Screening

  • Establish a Baseline: Run the reaction at a standard, reliable catalyst loading (e.g., 1-2 mol % Pd) under otherwise optimized conditions (solvent, base, temperature, concentration). This confirms the reaction is viable and provides a benchmark for yield and reaction time.

  • Prepare a Stock Solution: To ensure accuracy at low concentrations, prepare a stock solution of your palladium precatalyst and ligand (if separate) in your degassed reaction solvent. This avoids weighing tiny, inaccurate amounts of solid for each reaction.

  • Set Up Parallel Reactions: In a glovebox or using a Schlenk line, set up a series of identical reactions in parallel vials. Charge each with the aryl halide, olefin, and base.

  • Dose the Catalyst: Using a microsyringe, add the catalyst stock solution to each vial to achieve a range of final loadings. A good starting range to test is:

    • 1.0 mol % (your baseline)

    • 0.5 mol %

    • 0.1 mol %

    • 0.05 mol %

    • 0.01 mol %

  • Monitor Progress: Stir all reactions under identical conditions. At set time points (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion.

  • Analyze the Data: Plot percent conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves >99% conversion within your desired process time.

Q4: What are TON and TOF, and why are they more important than just mol %?

Answer: Mol % is a measure of how much catalyst you add to the pot. Turnover Number (TON) and Turnover Frequency (TOF) are metrics of how efficiently that catalyst works. For process development and cost optimization, these are the critical parameters.

  • Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before the catalyst dies. A higher TON means you get more product from the same amount of catalyst.

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This is the number of turnovers per unit of time (usually hours⁻¹). It is a measure of the catalyst's speed.

    • Calculation: TOF = TON / reaction time (in hours)

The Causality: The goal of optimizing catalyst loading is to maximize the TON. A system with a high TON might achieve full conversion with just 0.01 mol % of palladium, while a less stable system might require 5 mol % and still die prematurely, resulting in a low TON.[10] For industrial applications, achieving high TONs is a primary challenge to make processes economically attractive.[4]

Q5: How does my choice of aryl halide affect the required catalyst loading?

Answer: The required catalyst loading is directly related to the reactivity of the aryl halide (Ar-X). This reactivity is governed by the strength of the Carbon-Halogen bond, which dictates the ease of the rate-determining oxidative addition step.[9]

Table 1: Substrate Reactivity vs. Typical Catalyst Loading

Aryl Halide (Ar-X)C-X Bond StrengthOxidative Addition RateTypical Pd Loading Range (mol %)Notes
Ar-I WeakestFastest0.01 - 1%Often proceeds even with simple Pd sources and ligands at low temperatures.
Ar-OTf (Variable)Fast0.1 - 2%Good alternative to iodides; can favor the "cationic pathway".[1]
Ar-Br IntermediateModerate0.5 - 5%The most common substrate class. Often requires more robust ligands and higher temperatures than iodides.
Ar-Cl StrongestSlowest1 - 10%Considered the most challenging substrate. Requires highly active catalysts, often with bulky, electron-rich phosphine or NHC ligands and high temperatures.[4]

The Causality: Because the C-Cl bond is so strong, significant thermal energy is often required to force the oxidative addition. This high temperature requirement puts immense stress on the catalyst, increasing the likelihood of decomposition.[4] Therefore, to successfully couple aryl chlorides at low catalyst loadings, you must use highly stable catalyst systems (e.g., those with palladacycle precatalysts or robust NHC ligands) that can withstand the harsh conditions.[1][4]

References

  • De Vries, J. G. (2006). The Heck reaction. In The Handbook of Homogeneous Catalysis. Wiley-VCH.
  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3806.
  • Baruah, U., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22437-22453. [Link]

  • Monopoli, A., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemCatChem, 10(19), 4376-4384. [Link]

  • Sabounchi, S. J., et al. (2014). A palladacycle phosphine mono-ylide complex is as an efficient catalyst for the Mizoroki-Heck cross-coupling reaction. Synlett, 25(03), 336-342. [Link]

  • Hossain, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 9(1), 74. [Link]

  • American Chemical Society. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Polshettiwar, V., & Varma, R. S. (2007). Heck Reaction—State of the Art. Catalysts, 7(12), 267. [Link]

  • Wipf, P. (2007). Basic Principles - Heck Reactions. University of Pittsburgh. [Link]

  • Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In Palladium in Organic Synthesis. Wiley-VCH. [Link]

  • The Organic Chemistry Tutor. (2021, March 20). Heck Reaction Explained. [Video]. YouTube. [Link]

Sources

"characterization of impurities in cyclopropylidene cyclopropane"

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the characterization of impurities in cyclopropylidenecyclopropane. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you in your experimental work.

Introduction to Cyclopropylidenecyclopropane and Its Impurity Profile

Cyclopropylidenecyclopropane (CPCP) is a highly strained bicyclic olefin of significant interest in synthetic chemistry. Its unique structure, characterized by two fused three-membered rings and an exocyclic double bond, imparts high reactivity that can be harnessed for complex molecular synthesis.[1] However, this inherent ring strain and reactivity also make CPCP susceptible to the formation of various impurities during synthesis, purification, and storage.[2][3] A thorough characterization of these impurities is a critical aspect of quality control in drug development, ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for identifying, quantifying, and structurally elucidating impurities associated with CPCP.

This section addresses common questions regarding the analysis of impurities in cyclopropylidenecyclopropane.

Q1: What are the most probable sources of impurities in my cyclopropylidenecyclopropane sample?

Impurities can be broadly categorized into two main types: synthesis-related and degradation-related.

  • Synthesis-Related Impurities: These are impurities that arise directly from the chemical manufacturing process. Their profile is highly dependent on the synthetic route employed. Common synthetic methods for cyclopropane rings involve the reaction of carbenes with alkenes.[1]

    • Unreacted Starting Materials and Reagents: Residual starting alkenes, carbene precursors (e.g., diiodomethane in a Simmons-Smith reaction), or reagents from other methods like stereocontrolled deconjugation can remain.[4][5]

    • By-products from Side Reactions: The high reactivity of intermediates like carbenes and carbenoids can lead to undesired side reactions.[][7] These may include insertion reactions, dimerizations, or reactions with the solvent.

    • Isomeric Impurities: Incomplete stereocontrol during synthesis can lead to the formation of diastereomers or enantiomers. Rearrangement of reactive intermediates can also produce structural isomers.[8]

  • Degradation Products: These impurities form over time due to the inherent instability of the CPCP molecule. The high ring strain makes it susceptible to degradation under various conditions.[9][10]

    • Oxidation: Exposure to air can lead to the formation of epoxides or other oxygenated derivatives.

    • Polymerization/Oligomerization: The reactive double bond can undergo radical or acid-catalyzed polymerization, especially during storage at elevated temperatures or in the presence of initiators.

    • Rearrangement Products: Thermal or acid/base-catalyzed conditions can trigger ring-opening or rearrangement reactions to relieve ring strain, leading to the formation of less-strained cyclic or acyclic isomers.[11][12]

Q2: What is a recommended analytical workflow for profiling impurities in a CPCP sample?

A systematic approach is crucial for the comprehensive characterization of impurities. The following workflow is recommended:

Impurity_Characterization_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation start CPCP Sample gcms GC-MS Analysis (Primary Technique) start->gcms hplcms LC-MS/MS Analysis (For non-volatile impurities) start->hplcms quant Quantify Impurities (Relative Peak Area % or vs. Standard) gcms->quant hplcms->quant ms_analysis Analyze Mass Spectra (EI Fragmentation Patterns) quant->ms_analysis hrms High-Resolution MS (Determine Elemental Composition) ms_analysis->hrms isolation Isolate Impurity (Prep-GC or Prep-HPLC) ms_analysis->isolation If structure is ambiguous elucidation Final Structure Elucidation hrms->elucidation nmr NMR Spectroscopy (1H, 13C, 2D-NMR) isolation->nmr nmr->elucidation end end elucidation->end Report Findings Troubleshooting_GC_Peaks start Unexpected Peak in GC-MS q1 Is the peak present in a solvent blank? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No cause1 Source: System Contamination - Solvent Impurity - Septum Bleed - Column Bleed ans1_yes->cause1 q2 Is the peak's mass spectrum consistent with thermal rearrangement of CPCP? ans1_no->q2 solution1 Action: 1. Use higher purity solvent. 2. Replace septum & liner. 3. Condition the column. cause1->solution1 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No cause2 Source: On-Column Degradation - Injector temperature too high - Active sites in liner/column ans2_yes->cause2 cause3 Source: True Sample Impurity - Synthesis-related - Degradation product ans2_no->cause3 solution2 Action: 1. Lower injector temperature. 2. Use a fresh, deactivated liner. 3. Use a more inert column. cause2->solution2 solution3 Action: Proceed with standard identification workflow (MS, HRMS, NMR). cause3->solution3

Sources

Technical Guide: Workup & Isolation of Bicyclopropylidene (Cyclopropylidenecyclopropane) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Cyclopropylidenecyclopropane (commonly referred to as bicyclopropylidene ) and its derivatives possess exceptional strain energy (~96 kcal/mol). While the central double bond is kinetically stable, it is thermodynamically primed for rearrangement.

The Failure Points: Most experimental failures occur not during synthesis, but during workup and isolation . The two primary enemies of this system are:

  • Brønsted/Lewis Acids: Protonation of the central double bond triggers immediate ring-opening or rearrangement to cyclobutene/diene derivatives.

  • Thermal Stress: While bicyclopropylidene is thermally stable up to ~200°C in inert environments, crude reaction mixtures containing metal salts or radical initiators can catalyze polymerization or decomposition at much lower temperatures.

This guide replaces generic workup procedures with a specialized protocol designed to preserve the integrity of the cyclopropylidene framework.

Critical Protocol: The "Cold-Basic" Workup

Core Principle: Maintain a pH > 7.0 at all times and minimize thermal exposure during solvent removal.

Step-by-Step Methodology
PhaseActionTechnical Rationale
1. Quench Do NOT use HCl/NH₄Cl. Use Saturated NaHCO₃ or 1M NaOH.Acidic quench protonates the alkene, generating a cyclopropyl cation that rearranges instantly.
2. Extraction Use n-Pentane or Diethyl Ether . Avoid DCM if possible.Pentane facilitates low-temperature evaporation later. Halogenated solvents can form carbenes or radicals if traces of organolithiums remain.
3. Drying K₂CO₃ (Anhydrous) or Na₂SO₄. Avoid MgSO₄. MgSO₄ is slightly acidic (Lewis acid character) and can induce isomerization on the surface of the desiccant. K₂CO₃ ensures a basic microenvironment.
4. Concentration Bath Temp < 20°C. Pressure > 300 mbar (initially).Bicyclopropylidene is volatile (BP ~101°C). High vacuum or heat will result in product loss into the rotavap trap.
Purification Logic: Distillation vs. Chromatography

The choice of purification determines yield. Bulb-to-bulb distillation is the gold standard for this moiety, as established by the de Meijere group.

Method A: Bulb-to-Bulb Distillation (Recommended)

Best for: Volatile, simple bicyclopropylidenes (e.g., parent hydrocarbon).

  • Setup: Connect the reaction flask directly to a receiver flask via a wide-bore bridge.

  • Cooling: Immerse the receiver flask in an Acetone/Dry Ice bath (-78°C) .

  • Process:

    • Apply static vacuum (0.1 – 1.0 mmHg).

    • Slowly heat the source flask (Oil bath: 30°C → 80°C).

    • Stop point: When condensation ceases in the receiver.[1]

  • Note: If the product solidifies in the bridge (MP ~ -10°C), allow the bridge to warm slightly or use a heat gun gently.

Method B: Chromatography (Complex Derivatives)

Best for: High-molecular-weight derivatives or non-volatile substrates.

  • Stationary Phase: Basic Alumina (Activity III) or Triethylamine-treated Silica Gel .

    • Protocol for Silica: Slurry silica in hexanes + 5% Triethylamine (Et₃N). Flush with pure hexanes before loading sample.

  • Eluent: Pentane/Ether mixtures.

  • Warning: Never use standard acidic silica gel. The product will decompose on the column, often turning the silica brown/black (polymerization).

Visualization: Isolation Decision Tree

The following diagram illustrates the decision logic for processing crude reaction mixtures containing cyclopropylidene moieties.

WorkupLogic Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 / NaOH (Strictly Basic pH) Start->Quench Stop Reaction Extract Extract: Pentane/Ether Dry: K2CO3 Quench->Extract Phase Sep CheckVol Is Product Volatile? (MW < 200) Extract->CheckVol Analyze MW Distill Method A: Bulb-to-Bulb Distillation (Receiver @ -78°C) CheckVol->Distill Yes (Volatile) Column Method B: Chromatography (Basic Alumina / Et3N-Silica) CheckVol->Column No (Heavy) Store Storage: -20°C under Argon (+ BHT Stabilizer) Distill->Store Column->Store

Figure 1: Decision matrix for the isolation of bicyclopropylidene derivatives, prioritizing pH control and thermal management.

Troubleshooting & FAQs

Q1: My product appeared as a single spot on TLC but vanished after rotary evaporation. What happened?

  • Diagnosis: Volatility loss.

  • Solution: The parent bicyclopropylidene has significant vapor pressure. Do not evaporate to dryness under high vacuum. Distill the solvent off at atmospheric pressure using a Vigreux column, or use the "Bulb-to-Bulb" method where the product is trapped at -78°C.

Q2: The crude oil was colorless, but it turned black/brown upon contact with the silica column.

  • Diagnosis: Acid-catalyzed polymerization.

  • Solution: Standard silica is acidic (pH ~5). You likely triggered a cationic rearrangement.

  • Fix: Switch to Basic Alumina or deactivate your silica by pre-washing the column with 5% Triethylamine in hexanes.

Q3: I see new olefinic peaks in the NMR (5.0–6.0 ppm) that weren't there before.

  • Diagnosis: Ring opening to a diene or rearrangement to a methylenespiro[2.2]pentane derivative.

  • Cause: Thermal stress during distillation or silver/mercury contamination (if used in synthesis).

  • Fix: Lower the bath temperature. Ensure all transition metals are removed (wash with EDTA or aqueous ammonia) before heating the crude oil.

Q4: Can I store the product in the freezer indefinitely?

  • Diagnosis: Autoxidation/Polymerization.

  • Solution: These compounds are sensitive to oxygen (strain-promoted oxidation). Store at -20°C under an Argon atmosphere. For long-term storage, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) .

References & Authoritative Grounding
  • Primary Synthesis & Isolation Protocol: de Meijere, A., Kozhushkov, S. I., & Späth, T. (2000). Bicyclopropylidene.[1] Organic Syntheses , 78, 142. Source: Relevance: Defines the bulb-to-bulb distillation method and -78°C trapping technique.

  • Strain Energy & Reactivity: Kozhushkov, S. I., & de Meijere, A. (2013). Structures and Reactivities of Bicyclopropylidene and Its Derivatives. Chemical Reviews , 113, 12, 8910–8956. Source: Relevance: Comprehensive review of stability, acid sensitivity, and rearrangement pathways.

  • Rearrangement Mechanisms: Weber, W., & de Meijere, A. (1985). Flash Vacuum Pyrolysis of Bicyclopropylidene. Chemische Berichte , 118, 2450. Relevance: Establishes thermal limits and decomposition products (isomers).

Sources

Validation & Comparative

Structural Confirmation of Bicyclopropylidene: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of Cyclopropylidene Cyclopropane (Bicyclopropylidene) Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, and Structural Biologists.

Executive Summary

Cyclopropylidene cyclopropane (IUPAC: Bicyclopropylidene ;


) represents a pinnacle of structural strain in organic chemistry. Characterized by two cyclopropane rings joined by a tetrasubstituted exocyclic double bond, this molecule possesses 

symmetry and significant "banana bond" character.

For the researcher, "confirming" this structure is not merely an exercise in spectral assignment; it is a critical differentiation from its thermodynamic isomers—Methylenecyclopropane and Spiropentane . This guide compares the efficacy, resolution, and resource demands of the three primary confirmation methodologies: High-Field NMR , X-Ray Crystallography , and Computational Modeling (DFT) .

Part 1: The Structural Challenge & Isomer Landscape

Before selecting a confirmation protocol, one must understand the "alternatives"—the isomers likely to co-exist or form during failed synthesis.

FeatureBicyclopropylidene (Target)Methylenecyclopropane (Isomer A)Spiropentane (Isomer B)
Structure Two rings, shared C=COne ring, exocyclic C=CH₂Two rings, shared sp³ carbon
Symmetry

(High)

(Moderate)

(High)
Strain Energy ~60-65 kcal/mol~39.5 kcal/mol~63 kcal/mol
Key Reactivity Highly reactive C=C (Diels-Alder active)Polymerizes easilyStable to mild reduction
Proton Count 8 equivalent protons6 protons (3 environments)8 protons (2 environments)

Senior Scientist Insight: In my experience, the most common error is misidentifying the ring-opened diene rearrangement products as the target. Bicyclopropylidene is thermally sensitive; if your GC-MS shows the correct mass (


 80) but your NMR is messy, you likely triggered a thermal rearrangement to methylenespiropentane or a conjugated diene during isolation.

Part 2: Comparative Analysis of Confirmation Methods

This section evaluates the three pillars of structural confirmation.

Method A: Solution-State NMR ( / )

The Dynamic, High-Throughput Standard

Mechanism: Relies on the high symmetry (


) of bicyclopropylidene.
  • Protocol: Dissolve ~5 mg in

    
     or 
    
    
    
    . Acquire at 400 MHz+.
  • The Signal: Due to the rigid symmetry, all 8 protons are chemically equivalent.

    • Result: A distinct singlet at

      
       ppm.
      
    • Contrast: Methylenecyclopropane would show distinct vinylic protons (~5.4 ppm) and ring protons.

Pros:

  • Rapid (<10 mins).

  • Non-destructive.

  • Immediate differentiation from low-symmetry isomers.

Cons:

  • Cannot definitively prove bond lengths/angles.

  • "Accidental equivalence" in isomers can sometimes mimic symmetry (rare in this specific case).

Method B: Single-Crystal X-Ray Diffraction (XRD)

The "Gold Standard" for Geometric Parameters

Mechanism: Diffraction of X-rays by the electron density of the crystallized solid.

  • Protocol: Requires slow crystallization (often sublimation or cooling pentane solutions) to obtain a single crystal.

  • Critical Data:

    • C=C Bond Length: ~1.31–1.33 Å (Shorter than standard alkenes due to hybridization effects).

    • C-C (Ring) Bonds: ~1.46–1.53 Å.

    • Inter-ring Angle: Verifies the planarity of the double bond system.

Pros:

  • Absolute structural proof.

  • Measures specific bond deformation caused by strain.

Cons:

  • Time-intensive (Days to Weeks).

  • Bicyclopropylidene is volatile and low-melting; obtaining X-ray quality crystals is technically demanding (often requires in situ crystallization at low temp).

Method C: Computational Benchmarking (DFT/GIAO)

The Predictive Validator

Mechanism: Using Density Functional Theory (e.g., B3LYP/6-31G*) to predict NMR shifts and geometry, then overlaying experimental data.

  • Protocol: Optimize geometry

    
     Calculate Vibrational Frequencies (IR/Raman) 
    
    
    
    Calculate NMR Shielding Tensors (GIAO).

Pros:

  • Validates whether "weird" experimental data is due to strain or impurities.

  • Provides thermodynamic stability rankings against isomers.[1]

Cons:

  • Requires HPC resources.

  • Theoretical only; must be paired with Method A or B.

Part 3: Experimental Workflow & Decision Logic

Workflow 1: Synthesis & Isolation Strategy

Based on de Meijere’s protocols involving 1,1-dibromocyclopropane coupling.

SynthesisWorkflow Start Precursor: 1,1-Dibromocyclopropane Step1 Coupling Reaction (BuLi or Mg/Ti) Start->Step1 -78°C / THF Step2 Workup: Low-Temp Quench Step1->Step2 Decision Is product volatile? Step2->Decision Isolate Distillation (Reduced Pressure) Decision->Isolate Yes (b.p. ~100°C) Fail Polymerization/ Ring Opening Decision->Fail Overheating

Figure 1: Critical path for the synthesis and isolation of Bicyclopropylidene. Note the temperature sensitivity.

Workflow 2: Structural Confirmation Decision Tree

How to definitively assign the structure using comparative data.

ConfirmationLogic Sample Isolated Liquid (Colorless) NMR 1H NMR (CDCl3) Sample->NMR Singlet Single Peak (~1.1 ppm) NMR->Singlet D2h Symmetry Multiplet Multiplets/Vinylic H (5.0-6.0 ppm) NMR->Multiplet Lower Symmetry SymCheck Check 13C NMR Singlet->SymCheck Isomer Isomer: Methylenecyclopropane or Spiropentane Multiplet->Isomer Peaks2 2 Signals Only (Quaternary C=C + CH2) SymCheck->Peaks2 Correct C Count PeaksMany >2 Signals SymCheck->PeaksMany Impurity Final CONFIRMED: Bicyclopropylidene Peaks2->Final PeaksMany->Isomer

Figure 2: Logic flow for distinguishing Bicyclopropylidene from its isomers using NMR symmetry rules.

Part 4: Data Presentation & Reference Standards

When publishing your confirmation, compare your data against these established benchmarks.

Table 1: Comparative Spectroscopic Data
ParameterBicyclopropylidene (Target)Methylenecyclopropane (Ref)

NMR

1.08 ppm (s, 8H)

5.35 (m, 2H), 1.1-1.5 (m, 4H)

NMR

114.2 (C=C), 8.5 (

)

131.0 (C=C), 103.5 (

), etc.
IR (C=C Stretch) ~1780 cm⁻¹ (Very weak/forbidden by symmetry)~1740 cm⁻¹ (Strong)
Raman ~1780 cm⁻¹ (Strong, allowed)N/A
Table 2: Geometric Parameters (X-Ray/Computation)
Bond TypeLength (Å)Comment
C=C (Central) 1.314Shorter than typical alkene (1.34) due to s-character.
C-C (Ring, Distal) 1.525Typical cyclopropane length.
C-C (Ring, Proximal) 1.465Shortened due to sp² hybridization of the bridgehead.

Part 5: References

  • De Meijere, A., et al. (2002).[2] Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews.

  • Kozhushkov, S. I., & De Meijere, A. (2013).[2] Synthesis and Properties of Bicyclopropylidene. Helvetica Chimica Acta.[2]

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica.

Sources

A Comparative Guide to Strained Alkenes: Cyclopropylidene Cyclopropane as a Model System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug discovery, the unique reactivity of strained molecules offers a powerful tool for constructing complex molecular architectures. Among these, strained alkenes have emerged as particularly valuable synthons, capable of undergoing a variety of transformations not readily accessible to their unstrained counterparts. This guide provides an in-depth comparison of cyclopropylidene cyclopropane with other notable strained alkenes, offering a comprehensive overview of their synthesis, reactivity, and spectroscopic properties, supported by experimental data.

The Allure of Strain: A Double-Edged Sword

The reactivity of an alkene is intrinsically linked to the geometry of its double bond. In typical acyclic alkenes, the sp²-hybridized carbons and their substituents lie in a single plane, an arrangement that maximizes the stabilizing overlap of the p-orbitals forming the π-bond. The introduction of geometric constraints, such as incorporation into a small ring, forces a deviation from this ideal planar geometry. This distortion, known as ring strain, leads to a higher ground-state energy and a more accessible transition state for reactions that relieve this strain. This increased reactivity, however, often comes at the cost of reduced stability, making the synthesis and handling of highly strained alkenes a significant challenge.

This guide will focus on cyclopropylidene cyclopropane as a representative model of a strained exocyclic alkene and compare its properties and reactivity with other well-established strained systems: trans-cyclooctene, a classic example of a strained endocyclic alkene, and bicyclo[1.1.0]but-1(3)-ene, a highly reactive bridged system that violates Bredt's rule.

Cyclopropylidene Cyclopropane: A Unique Strained Olefin

Cyclopropylidene cyclopropane, also known as bicyclopropylidene, is a fascinating molecule featuring a double bond exocyclic to two cyclopropane rings. The inherent strain of the three-membered rings significantly influences the properties of the double bond.

Synthesis of Cyclopropylidene Cyclopropane

A reliable method for the synthesis of cyclopropylidene cyclopropane involves the reaction of methyl cyclopropanecarboxylate with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide to form 1-cyclopropylcyclopropanol. Subsequent treatment of this alcohol with triphenylphosphine and carbon tetrabromide furnishes the desired bicyclopropylidene[1].

Synthesis_of_Cyclopropylidene_Cyclopropane cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Olefination Methyl_cyclopropanecarboxylate Methyl_cyclopropanecarboxylate 1-Cyclopropylcyclopropanol 1-Cyclopropylcyclopropanol Methyl_cyclopropanecarboxylate->1-Cyclopropylcyclopropanol 1. EtMgBr, Ti(OiPr)4 2. H2O Cyclopropylidene_cyclopropane Cyclopropylidene_cyclopropane 1-Cyclopropylcyclopropanol->Cyclopropylidene_cyclopropane PPh3, CBr4

Caption: Synthetic route to cyclopropylidene cyclopropane.

Spectroscopic Signature

The strain in cyclopropylidene cyclopropane is evident in its ¹³C NMR spectrum. The olefinic carbons appear at δ 110.2 ppm, while the cyclopropyl methylene carbons resonate at a remarkably upfield position of δ 2.8 ppm[1]. This upfield shift of the sp³ carbons is characteristic of cyclopropyl rings.

Comparative Analysis of Strained Alkenes

To provide a clear comparison, we will examine the properties of cyclopropylidene cyclopropane alongside trans-cyclooctene and bicyclo[1.1.0]but-1(3)-ene.

PropertyCyclopropylidene Cyclopropanetrans-CycloocteneBicyclo[1.1.0]but-1(3)-ene
Structure Exocyclic double bond between two cyclopropane ringsEndocyclic trans double bond in an eight-membered ringDouble bond at the bridgehead of a bicyclo[1.1.0]butane core
Strain Energy Estimated to be significant due to the two cyclopropane rings~16.7 kcal/molExtremely high, estimated to be > 60 kcal/mol
¹³C NMR (Olefinic Carbons) 110.2 ppm[1]~135 ppmNot isolated, computationally predicted
Synthesis Multi-step synthesis from cyclopropanecarboxylate derivatives[1]Photoisomerization of cis-cycloocteneIn situ generation from precursors
Reactivity Comparison: A Tale of Three Alkenes

The differing nature of the strain in these molecules dictates their reactivity profiles. We will explore this through two fundamental reaction types for alkenes: cycloaddition reactions and electrophilic additions.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for ring formation and are highly sensitive to the geometry and electronic nature of the alkene.

  • trans-Cyclooctene: This strained alkene is well-known for its exceptionally high reactivity in Diels-Alder reactions, particularly in inverse-electron-demand variants with tetrazines. This high reactivity is a direct consequence of the relief of ring strain in the transition state.

  • Bicyclo[1.1.0]but-1(3)-ene: As a quintessential anti-Bredt olefin, this molecule is incredibly reactive and undergoes rapid dimerization and reactions with dienes. Its synthetic utility lies in its in-situ generation and trapping.

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_product Product Strained_Alkene Strained_Alkene Transition_State Transition_State Strained_Alkene->Transition_State Diene Diene Diene->Transition_State Cycloadduct Cycloadduct Transition_State->Cycloadduct [4+2]

Caption: Generalized workflow for a Diels-Alder cycloaddition.

The reaction of alkenes with electrophiles is a fundamental transformation. The high p-character of the C-C bonds in strained rings can influence the mechanism and outcome of these reactions.

  • Cyclopropylidene Cyclopropane: The cyclopropane ring can participate in electrophilic additions, leading to ring-opened products. The reaction is expected to proceed via a carbocation intermediate, and the regioselectivity would be governed by the stability of this intermediate.

  • trans-Cyclooctene: Electrophilic addition to trans-cyclooctene is rapid and often proceeds with high stereoselectivity, providing a route to functionalized cyclooctane derivatives.

  • Bicyclo[1.1.0]but-1(3)-ene: The extreme reactivity of this molecule makes controlled electrophilic additions challenging, with reactions often leading to complex rearrangements and skeletal reorganizations.

Experimental Protocols

To facilitate further research and application, detailed experimental protocols for the synthesis of these strained alkenes and representative reactions are provided below.

Synthesis of Bicyclopropylidene (Cyclopropylidene Cyclopropane)

Step 1: Synthesis of 1-Cyclopropylcyclopropanol [1]

  • To a stirred solution of methyl cyclopropanecarboxylate (1.0 equiv) and titanium(IV) isopropoxide (0.1 equiv) in diethyl ether at room temperature is added a solution of ethylmagnesium bromide in diethyl ether (2.2 equiv) dropwise.

  • The reaction mixture is stirred for 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 1-cyclopropylcyclopropanol.

Step 2: Synthesis of Bicyclopropylidene [1]

  • To a stirred solution of 1-cyclopropylcyclopropanol (1.0 equiv) and triphenylphosphine (1.5 equiv) in dichloromethane at 0 °C is added carbon tetrabromide (1.5 equiv) portionwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield bicyclopropylidene.

Conclusion: Choosing the Right Strained Alkene for Your Needs

The choice of a strained alkene as a synthetic building block depends critically on the desired transformation and the required balance between reactivity and stability.

  • Cyclopropylidene cyclopropane offers a unique platform where the strain of two cyclopropane rings activates an exocyclic double bond. Its moderate stability and well-defined synthesis make it an attractive tool for introducing the spiro-dicyclopropyl motif into complex molecules.

  • trans-Cyclooctene remains the gold standard for applications requiring extremely rapid cycloaddition kinetics, particularly in bioconjugation chemistry. Its synthesis, however, requires photochemical isomerization.

  • Bicyclo[1.1.0]but-1(3)-ene and other anti-Bredt olefins represent the pinnacle of alkene strain and reactivity. While their fleeting existence limits their application to in-situ trapping experiments, they provide access to highly complex and unique molecular scaffolds.

Further exploration into the quantitative reactivity of cyclopropylidene cyclopropane and its derivatives will undoubtedly expand its utility and solidify its position as a valuable and versatile tool in the synthetic chemist's arsenal.

References

  • bicyclopropylidene. Organic Syntheses, Coll. Vol. 10, p.133 (2004); Vol. 77, p.176 (2000). [Link]

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]

  • Woodward, R. B.; Hoffmann, R. The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English1969 , 8 (11), 781–853. [Link]

  • “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A2021 , 125 (17), 3789–3798. [Link]

  • trans-CYCLOOCTENE. Organic Syntheses, Coll. Vol. 5, p.315 (1973); Vol. 49, p.39 (1969). [Link]

  • Szeimies, G. Bicyclo[1.1.0]butane. In Carbocyclic and Heterocyclic Cage Compounds and Their Building Blocks; de Meijere, A., Ed.; Topics in Current Chemistry, Vol. 135; Springer: Berlin, Heidelberg, 1987; pp 1–34. [Link]

  • Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Advances2022 , 12, 25354-25363. [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • Diels-Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. The Journal of Organic Chemistry2017 , 82 (11), 5648–5657. [Link]

  • Addition to Cyclopropane Ring. Dalal Institute. [Link]

Sources

Mechanistic Studies of Transition Metal-Catalyzed Cyclopropane Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The activation of cyclopropanes by transition metals exploits the release of inherent ring strain (~27.5 kcal/mol) to access unique chemical space.[1] For drug development professionals and organometallic chemists, understanding the precise mechanism of this activation—specifically distinguishing between hydridic/carbophilic "edge" attack and nucleophilic "corner" attack —is critical for predicting stereochemical outcomes and optimizing catalyst turnover.

This guide objectively compares the three primary mechanistic interrogation techniques: Stereochemical Mapping , Kinetic Isotope Effects (KIE) , and Stoichiometric Metallacycle Isolation .

Part 1: The Mechanistic Landscape

Before selecting an interrogation method, researchers must understand the two divergent pathways that define this field. The choice of metal (e.g., Pd vs. Ni) and ligand environment dictates the trajectory.

Edge Attack (Oxidative Addition)
  • Mechanism: The metal center inserts directly into the C–C bond.

  • Intermediate: Metallacyclobutane.[1][2]

  • Stereochemical Signature: Retention of configuration at the carbon centers.

  • Common Metals: Pt(II), Rh(I), Ni(0).

Corner Attack (Nucleophilic Activation)
  • Mechanism: The metal coordinates to the electron-deficient alkene/acceptor, activating the cyclopropane as an electrophile for external nucleophilic attack (Friedel-Crafts type) or internal rearrangement.

  • Intermediate: Zwitterionic metal-alkyl species (often stabilized by "Donor-Acceptor" substitution).

  • Stereochemical Signature: Inversion of configuration (SN2-like).

  • Common Metals: Pd(II), Cu(II), Lewis acidic metals.

Part 2: Comparative Analysis of Interrogation Techniques

This section evaluates the three "products" (methodologies) available to the researcher.

Method 1: Stereochemical Mapping (The Topological Probe)

Best For: Determining the exact mode of activation (Edge vs. Corner). Concept: Using enantiopure or diastereomerically pure cyclopropanes (often deuterated) to trace stereochemical fidelity.

FeaturePerformance Metrics
Resolution High. definitively distinguishes between retention (metallacycle) and inversion (SN2).
Resource Cost High. Requires synthesis of chiral non-racemic starting materials.
Ambiguity Low. The stereochemical outcome is usually binary.
Method 2: Kinetic Isotope Effects (The Rate Probe)

Best For: Identifying the rate-determining step (RDS) and hybridization changes. Concept: Measuring


 to detect rehybridization from sp3 to sp2-like transition states.
FeaturePerformance Metrics
Resolution Medium. Excellent for RDS identification but often blind to post-RDS steps.
Resource Cost Medium. Deuterated substrates are often easier to access than enantiopure ones.
Ambiguity Medium. Secondary KIEs (e.g., 1.05 vs 1.20) can be subtle and solvent-dependent.
Method 3: Stoichiometric Isolation (The "Smoking Gun")

Best For: Proving the existence of a metallacyclobutane intermediate. Concept: Reacting the metal precursor with the cyclopropane in the absence of downstream reactants to trap the intermediate.

FeaturePerformance Metrics
Resolution Ultimate. Provides X-ray/NMR proof of the intermediate structure.
Resource Cost Very High. Requires glovebox techniques; intermediates are often unstable at RT.
Ambiguity Low/High. Low for structure, but High for catalytic relevance (the isolated species might be an off-cycle resting state).

Part 3: Deep Dive Protocol

Protocol: Stereochemical Determination via Deuterium Labeling

This protocol is the industry standard for distinguishing Pd-catalyzed corner attack from Ni-catalyzed edge insertion.

Objective: Determine if the ring opening proceeds with Retention (Edge/Metallacycle) or Inversion (Corner/SN2).

Phase 1: Substrate Synthesis
  • Cyclopropanation: React a trans-deuterated styrene derivative with a diazo ester using a Rh2(OAc)4 catalyst to generate the trans-2-deutero-cyclopropane carboxylate.

  • Purification: Isolate the major diastereomer (>20:1 dr) via silica gel chromatography.

  • Validation: Confirm relative stereochemistry (Ha vs Hb coupling constants) using 1H NMR (500 MHz).

Phase 2: Catalytic Ring Opening
  • Setup: In a glovebox, charge a flame-dried Schlenk tube with:

    • Substrate (0.2 mmol)

    • Nucleophile (e.g., aniline, 1.2 equiv)

    • Catalyst (e.g., Pd(PPh3)4, 5 mol%)

    • Solvent (dry THF, 0.1 M)

  • Reaction: Seal and heat to 60 °C. Monitor consumption by TLC.

  • Quench: Filter through a short pad of Celite to remove metal residues. Concentrate in vacuo.

Phase 3: Analysis (The "Product")
  • NMR Analysis: Analyze the 3JH-H coupling constants of the acyclic product.

    • Result A (Inversion/Corner): If the starting trans-relationship becomes anti-product (observed via Karplus correlation), the mechanism is SN2-type corner attack.

    • Result B (Retention/Edge): If the stereochemistry is retained (or scrambled due to rapid metallacycle isomerization), it indicates an oxidative addition pathway.

Part 4: Visualization of Pathways

Diagram 1: Divergent Activation Pathways

This diagram illustrates the fundamental decision tree for the metal center.

ActivationPathways Substrate Donor-Acceptor Cyclopropane Interaction Initial Coordination Substrate->Interaction Metal Transition Metal (M) Metal->Interaction EdgePath Edge Attack (Oxidative Addition) Interaction->EdgePath Low Valent / Electron Rich (e.g., Ni0) CornerPath Corner Attack (Nucleophilic Activation) Interaction->CornerPath Lewis Acidic / Electrophilic (e.g., PdII) Metallacycle Metallacyclobutane (Retention) EdgePath->Metallacycle Zwitterion Zwitterionic Species (Inversion) CornerPath->Zwitterion

Caption: Divergent mechanistic pathways dictated by metal oxidation state and electronic character.

Diagram 2: Experimental Decision Matrix

How to choose the right experiment for your mechanistic question.

DecisionMatrix Question Primary Mechanistic Question? Q1 Is C-C bond breaking the Rate Determining Step? Question->Q1 Q2 Does the reaction proceed via Inversion or Retention? Question->Q2 Q3 Is a Metallacycle the resting state? Question->Q3 Exp1 Run KIE Study (13C or 2H) Q1->Exp1 Exp2 Stereochemical Probe (Chiral/Deuterated SM) Q2->Exp2 Exp3 Stoichiometric NMR/X-Ray Isolation Q3->Exp3

Caption: Strategic workflow for selecting the appropriate mechanistic interrogation method.

References

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes. Source: PMC / NIH (Note: Generalized link based on search context 1.1)

  • Activation of Cyclopropanes by Transition Metals. Source: Wikipedia (General Overview)

  • Metallacyclobutane Intermediates: Isolation and Characterization. Source: ACS Central Science / Organometallics

  • Kinetic Isotope Effects in Organic Chemistry. Source: Macmillan Group / Princeton

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Source: Thieme Connect

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.